An In-depth Technical Guide to the Physical Properties of 3-(N-Methylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is curated for professionals in research and development who require precise data for applications in organic synthesis, medicinal chemistry, and materials science. This document presents available quantitative data in a structured format, details relevant experimental methodologies, and illustrates a typical synthetic workflow.
Core Physical and Chemical Properties
3-(N-Methylaminocarbonyl)phenylboronic acid, a derivative of phenylboronic acid, is a solid compound at room temperature.[1] Its utility in scientific research stems from the versatile reactivity of the boronic acid moiety, particularly in cross-coupling reactions.
Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[2][3] Specific solubility data for this compound is not available.
pKa
Data not available. The pKa of phenylboronic acid is approximately 8.83.[2] The acidity of substituted phenylboronic acids is influenced by the nature and position of the substituent.[4][5][6]
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physical properties. The following sections outline standard methodologies applicable to the characterization of 3-(N-Methylaminocarbonyl)phenylboronic acid.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. A standard and widely used method for its determination is capillary melting point measurement.
Apparatus:
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle (if the sample is not a fine powder)
Procedure:
Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the tube on a hard surface.
Place the capillary tube into the heating block of the melting point apparatus.
Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Determination of pKa by UV-Vis Spectroscopy
The acidity constant (pKa) of a boronic acid can be determined spectrophotometrically by measuring the change in absorbance at different pH values. This method is based on the different UV spectra of the acidic (boronic acid) and basic (boronate) forms of the molecule.[7]
Apparatus and Reagents:
UV-Vis spectrophotometer
pH meter
A set of buffers covering a wide pH range (e.g., citric acid-sodium phosphate for pH 3.6-8.7, borax for pH 8.7-11, and disodium hydrogen phosphate/sodium phosphate for pH 11-13)[7]
Acetonitrile (or other suitable organic solvent)
Concentrated HCl and NaOH solutions for pH adjustment
96-well UV-transparent microtiter plate
Procedure:
Prepare a stock solution of 3-(N-Methylaminocarbonyl)phenylboronic acid in a suitable organic solvent like acetonitrile (e.g., 2.5 mM).[7]
Prepare a series of buffer solutions with known pH values, covering the expected pKa range. The ionic strength of the buffers should be kept constant (e.g., 0.1 M using KCl).[7]
In each well of the microtiter plate, mix a defined volume of the boronic acid stock solution with a specific buffer solution and, if necessary, additional solvent to maintain a consistent final solvent composition (e.g., water/acetonitrile = 3:1).[7]
Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample.[7]
Plot the absorbance at a specific wavelength (where the difference between the acid and base forms is maximal) against the pH of the solutions.
The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation or by finding the pH at the inflection point of the curve.[7]
Synthetic Workflow Visualization
Boronic acids are fundamental building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a generalized synthetic pathway for the preparation of 3-(N-Methylaminocarbonyl)phenylboronic acid from a corresponding aryl halide.
Caption: Generalized synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid.
3-(N-Methylaminocarbonyl)phenylboronic acid chemical structure and analysis
This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, and analytical characterization.
Chemical Structure and Properties
3-(N-Methylaminocarbonyl)phenylboronic acid, also known as 3-borono-N-methylbenzamide, possesses a phenyl ring substituted with a boronic acid group at position 3 and an N-methylaminocarbonyl group. This unique structure makes it a valuable intermediate in organic synthesis.
Chemical Structure:
Table 1: Physicochemical Properties of 3-(N-Methylaminocarbonyl)phenylboronic acid
A plausible synthetic route to 3-(N-Methylaminocarbonyl)phenylboronic acid starts from 3-bromobenzoyl chloride. The synthesis involves two main steps: amidation followed by a borylation reaction.
Experimental Protocol: Synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid
Step 1: Synthesis of 3-bromo-N-methylbenzamide
In a round-bottom flask, dissolve 3-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of methylamine (2 equivalents) in the same solvent to the cooled solution with constant stirring.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-N-methylbenzamide.
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid
Dissolve the purified 3-bromo-N-methylbenzamide (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by adding an aqueous solution of hydrochloric acid (1 M).
Extract the aqueous layer with an organic solvent like ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield the crude product.
Purify the crude 3-(N-Methylaminocarbonyl)phenylboronic acid by recrystallization or column chromatography.
Synthesis Workflow Diagram
Synthesis workflow for 3-(N-Methylaminocarbonyl)phenylboronic acid.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of 3-(N-Methylaminocarbonyl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Table 2: Predicted ¹H NMR Spectral Data for 3-(N-Methylaminocarbonyl)phenylboronic acid
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.2
s
1H
Ar-H
~8.0
d
1H
Ar-H
~7.8
d
1H
Ar-H
~7.5
t
1H
Ar-H
~2.8
d
3H
-CH₃
~8.0-9.0
br s
1H
-NH
~8.0-8.5
br s
2H
-B(OH)₂
Table 3: Predicted ¹³C NMR Spectral Data for 3-(N-Methylaminocarbonyl)phenylboronic acid
Chemical Shift (δ, ppm)
Assignment
~168
C=O
~135
Ar-C
~134
Ar-C (C-B)
~130
Ar-C
~129
Ar-C
~128
Ar-C
~126
Ar-C
~26
-CH₃
Experimental Protocol: NMR Spectroscopy
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer the solution to an NMR tube.
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for 3-(N-Methylaminocarbonyl)phenylboronic acid
Wavenumber (cm⁻¹)
Vibration
Functional Group
3400-3200 (broad)
O-H stretch
Boronic acid (-B(OH)₂)
3350-3310
N-H stretch
Amide (-NH)
3100-3000
C-H stretch
Aromatic
2950-2850
C-H stretch
Methyl (-CH₃)
1680-1640
C=O stretch
Amide (Amide I)
1600-1450
C=C stretch
Aromatic
1570-1515
N-H bend
Amide (Amide II)
1400-1300
B-O stretch
Boronic acid
Experimental Protocol: FT-IR Spectroscopy
Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
For ATR, place a small amount of the solid sample directly on the ATR crystal.
Record the spectrum over the range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 5: Expected Mass Spectrometry Data for 3-(N-Methylaminocarbonyl)phenylboronic acid
Ion
m/z (calculated)
[M+H]⁺
179.0781
[M+Na]⁺
201.0600
Experimental Protocol: Mass Spectrometry
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
Acquire the mass spectrum in positive or negative ion mode.
Analyze the spectrum to determine the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound.
Table 6: Representative HPLC Method for 3-(N-Methylaminocarbonyl)phenylboronic acid
Parameter
Condition
Column
C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Experimental Protocol: HPLC Analysis
Prepare a standard solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
Set up the HPLC system with the specified column and mobile phases.
Equilibrate the column with the initial mobile phase composition.
Inject the sample solution and run the gradient program.
Monitor the chromatogram and determine the retention time and peak area of the main component to assess its purity.
Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
3-(N-Methylaminocarbonyl)phenylboronic acid serves as a crucial intermediate in the synthesis of small molecule inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is frequently observed in various cancers.
Inhibitors derived from this boronic acid derivative can be designed to bind to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity. This inhibition leads to the downregulation of downstream signaling events, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway Diagram
The PI3K/Akt/mTOR signaling pathway and points of inhibition.
This guide provides a foundational understanding of 3-(N-Methylaminocarbonyl)phenylboronic acid, highlighting its synthesis, characterization, and significance in the development of targeted cancer therapies. The detailed protocols and data serve as a valuable resource for researchers in the field.
An In-depth Technical Guide to 3-(N-Methylaminocarbonyl)phenylboronic acid
CAS Number: 832695-88-2 This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researc...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 832695-88-2
This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.
Physicochemical Properties
3-(N-Methylaminocarbonyl)phenylboronic acid, also known as 3-Borono-N-methylbenzamide, is a solid organic compound. Its key physical and chemical properties are summarized below.
The structure of 3-(N-Methylaminocarbonyl)phenylboronic acid features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and an N-methylaminocarbonyl group (-C(=O)NHCH₃) at position 3.
Caption: 2D structure of 3-(N-Methylaminocarbonyl)phenylboronic acid.
Synthesis and Purification
A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids. The starting material for this specific compound is 3-bromo-N-methylbenzamide.
Materials:
3-bromo-N-methylbenzamide
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
Trimethyl borate
Hydrochloric acid (HCl), 2 M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).
Initial Solution: 3-bromo-N-methylbenzamide (1.0 equivalent) is dissolved in anhydrous THF.
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
Lithiation: n-Butyllithium (1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for an additional 10-15 minutes after the addition is complete.
Borylation: Trimethyl borate (4.0 equivalents) is added dropwise, again keeping the temperature at -78°C. The mixture is stirred for 1 hour at -78°C, then allowed to warm slowly to -20°C over approximately 30 minutes.
Quenching and Hydrolysis: The reaction is quenched by the addition of 2 M HCl. The mixture is stirred for 10 minutes.
Work-up: The reaction mixture is neutralized with a saturated solution of NaHCO₃. The aqueous layer is extracted three times with ethyl acetate.
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product is typically purified by silica gel column chromatography.
Materials:
Crude 3-(N-Methylaminocarbonyl)phenylboronic acid
Silica gel
Eluent (e.g., a mixture of dichloromethane and acetone, or ethyl acetate and hexanes)
Procedure:
Column Preparation: A chromatography column is packed with silica gel using the chosen eluent system.
Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
Elution: The product is eluted from the column with the chosen solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
Isolation: Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified 3-(N-Methylaminocarbonyl)phenylboronic acid.
Caption: General workflow for the synthesis and purification of the title compound.
Applications in Research and Drug Development
Phenylboronic acids are exceptionally versatile reagents in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Intermediate in Suzuki-Miyaura Coupling
3-(N-Methylaminocarbonyl)phenylboronic acid serves as a crucial building block for introducing the 3-(N-methylcarbamoyl)phenyl moiety into more complex molecules. This is particularly valuable in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.
Caption: Role in the Suzuki-Miyaura cross-coupling reaction.
Inhibitors of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] 3-(N-Methylaminocarbonyl)phenylboronic acid is used as a precursor in the synthesis of novel kinase inhibitors that target this pathway.[5] The N-methylbenzamide moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while the boronic acid functional group serves as a handle for synthetic elaboration via Suzuki coupling to construct the final inhibitor scaffold.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Spectroscopic Data
Spectroscopy Type
Expected Characteristics
¹H NMR
- Aromatic protons: Multiplets in the range of δ 7.3-8.2 ppm. - N-H proton: Broad singlet, chemical shift is solvent-dependent. - B(OH)₂ protons: Very broad singlet, often exchanges with D₂O. - N-CH₃ protons: Singlet or doublet (due to coupling with N-H) around δ 2.8-3.0 ppm.
¹³C NMR
- Aromatic carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the boron (ipso-carbon) may be broad or unobserved. - C=O (Amide): Signal around δ 165-170 ppm. - N-CH₃ carbon: Signal around δ 26-28 ppm.
¹¹B NMR
A broad signal in the range of δ 27-33 ppm is characteristic for trigonal planar arylboronic acids.
IR Spectroscopy
- O-H stretch (B-OH): Very broad band from 3200-3600 cm⁻¹. - N-H stretch (Amide): Moderate band around 3300 cm⁻¹. - C=O stretch (Amide I): Strong band around 1640 cm⁻¹. - N-H bend (Amide II): Moderate band around 1550 cm⁻¹. - B-O stretch: Strong band around 1350 cm⁻¹.
Mass Spectrometry (ESI-)
Expected [M-H]⁻ peak at m/z ≈ 177.97.
Safety and Handling
Hazard Identification:
May be harmful if swallowed.
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Precautionary Measures:
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily available.
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage:
Keep containers tightly closed in a dry, cool, and well-ventilated place.
A Technical Guide to the Solubility of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of 3-(N-Methylaminocarbonyl)phenylboronic acid in organic solvents. Due to the limited availability o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-(N-Methylaminocarbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in public literature, this document provides a comprehensive overview of the solubility characteristics of structurally related phenylboronic acids to serve as a predictive framework. Furthermore, this guide presents detailed, state-of-the-art experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise data for their specific applications. Methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are also detailed.
Introduction
3-(N-Methylaminocarbonyl)phenylboronic acid is an organoboron compound of increasing interest in medicinal chemistry and organic synthesis. Its utility in drug discovery and development, particularly as a building block in the synthesis of complex molecules, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.
This guide aims to bridge the current information gap by providing a foundational understanding of the expected solubility of 3-(N-Methylaminocarbonyl)phenylboronic acid based on data from analogous compounds. More importantly, it equips researchers with the necessary experimental protocols to determine the solubility of this and other compounds with high accuracy and reproducibility.
Predicted Solubility Profile of 3-(N-Methylaminocarbonyl)phenylboronic Acid
The solubility of phenylboronic acids is governed by a combination of factors including the polarity of the solvent, the nature of the substituents on the phenyl ring, and the potential for hydrogen bonding. Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride[1]. The presence of the N-methylaminocarbonyl group at the meta position in 3-(N-Methylaminocarbonyl)phenylboronic acid is expected to influence its solubility profile. This functional group can participate in hydrogen bonding, potentially increasing solubility in protic and polar aprotic solvents.
Quantitative Solubility Data for Analogous Phenylboronic Acids
To provide a semi-quantitative insight into the expected solubility of 3-(N-Methylaminocarbonyl)phenylboronic acid, the following table summarizes the solubility of phenylboronic acid and its substituted derivatives in a range of common organic solvents. The data is presented to illustrate general trends.
Note: The introduction of substituents can significantly impact solubility. For instance, the isobutoxy group generally increases solubility in most organic solvents compared to the unsubstituted phenylboronic acid[3][5].
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a measure of how quickly a compound dissolves under specific, often non-equilibrium, conditions.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a period to achieve a saturated solution.
Orbital shaker or rotator in a temperature-controlled environment
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Analytical balance
HPLC or UV-Vis spectrophotometer
Procedure:
Add an excess amount of solid 3-(N-Methylaminocarbonyl)phenylboronic acid to a glass vial. The excess solid should be visually apparent throughout the experiment.
Add a known volume of the organic solvent to the vial.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
After equilibration, allow the suspension to settle.
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove all undissolved solids.
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method (HPLC or UV-Vis).
Analyze the diluted filtrate to determine the concentration of the dissolved compound.
Stability and Storage of 3-(N-Methylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(N-Methylaminocarbonyl)phenylboronic acid....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(N-Methylaminocarbonyl)phenylboronic acid. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical and biotechnology industries in the proper handling, storage, and analysis of this compound, ensuring its integrity for research and development applications.
Executive Summary
3-(N-Methylaminocarbonyl)phenylboronic acid is a substituted arylboronic acid of interest in medicinal chemistry and drug discovery. Like other boronic acids, its stability is influenced by environmental factors such as temperature, humidity, light, and pH. The primary degradation pathways for arylboronic acids are oxidation and protodeboronation. This guide outlines the chemical properties relevant to stability, potential degradation mechanisms, recommended storage conditions, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(N-Methylaminocarbonyl)phenylboronic acid is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling procedures.
Property
Value
Chemical Name
3-(N-Methylaminocarbonyl)phenylboronic acid
Synonyms
3-Borono-N-methylbenzamide
CAS Number
832695-88-2
Molecular Formula
C₈H₁₀BNO₃
Molecular Weight
178.98 g/mol
Appearance
White to off-white solid
Melting Point
114-124°C
Stability Profile and Degradation Pathways
The stability of 3-(N-Methylaminocarbonyl)phenylboronic acid is primarily influenced by its susceptibility to oxidation and protodeboronation. The presence of the N-methylaminocarbonyl group at the meta position can influence the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid moiety.
3.1. Oxidative Degradation
Oxidative degradation is a significant concern for boronic acids.[1][2] This process typically involves the conversion of the boronic acid to the corresponding phenol. The reaction is often mediated by reactive oxygen species. The proposed mechanism for the oxidative degradation of arylboronic acids is illustrated in the diagram below.
Caption: Proposed pathway for the oxidative degradation of arylboronic acids.
3.2. Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom. This degradation pathway is often catalyzed by acid or base and is influenced by temperature.
Caption: Simplified representation of the protodeboronation of an arylboronic acid.
Recommended Storage and Handling
To ensure the long-term stability of 3-(N-Methylaminocarbonyl)phenylboronic acid, the following storage and handling guidelines are recommended:
Table 2: Recommended Storage Conditions
Parameter
Recommendation
Temperature
Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Humidity
Store in a tightly sealed container to protect from moisture, which can facilitate hydrolysis and protodeboronation.
Light
Protect from light to minimize the risk of photolytic degradation. Use amber vials or store in a dark place.
Atmosphere
For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Handling:
Handle in a well-ventilated area.
Avoid inhalation of dust.
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols for Stability Assessment
To evaluate the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid and develop a stability-indicating analytical method, forced degradation studies are essential. Below are detailed protocols for conducting these studies and a general procedure for a stability-indicating HPLC method.
5.1. Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting 3-(N-Methylaminocarbonyl)phenylboronic acid to various stress conditions to identify potential degradation products and pathways.
Technical Guide: Spectroscopic Data for 3-(N-Methylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(N-Methylaminocarbonyl)ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the context of drug discovery and medicinal chemistry where this compound may serve as a key building block or intermediate.
Predicted NMR Data
Due to the limited availability of public experimental spectra for 3-(N-Methylaminocarbonyl)phenylboronic acid, the following tables present predicted ¹H and ¹³C NMR data. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are invaluable for structural verification and analysis.
Table 1: Predicted ¹H NMR Data for 3-(N-Methylaminocarbonyl)phenylboronic acid
Protons (Position)
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (J) in Hz
Ar-H (2)
8.15
Singlet
1H
-
Ar-H (4)
7.95
Doublet
1H
7.6
Ar-H (5)
7.45
Triplet
1H
7.6
Ar-H (6)
7.85
Doublet
1H
7.6
N-H
6.20 (broad)
Singlet
1H
-
C-H₃
2.85
Doublet
3H
4.8
B-(OH)₂
8.30 (broad)
Singlet
2H
-
Note: Predicted chemical shifts are referenced to a standard solvent, typically CDCl₃ or DMSO-d₆. The broadness of the N-H and B-(OH)₂ signals is due to quadrupolar broadening and chemical exchange.
Table 2: Predicted ¹³C NMR Data for 3-(N-Methylaminocarbonyl)phenylboronic acid
Carbon (Position)
Predicted Chemical Shift (ppm)
C=O
168.5
C-B (1)
135.0 (broad)
C-3
134.5
C-5
128.5
C-4
128.0
C-6
131.0
C-2
133.0
N-CH₃
26.5
Note: The signal for the carbon attached to the boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus and may be difficult to observe.
Experimental Protocols
The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as 3-(N-Methylaminocarbonyl)phenylboronic acid.
Sample Preparation
Sample Weighing : Accurately weigh 5-10 mg of 3-(N-Methylaminocarbonyl)phenylboronic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
Capping : Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Operation
Instrument Setup : Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.
Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.
Locking : Lock the spectrometer onto the deuterium signal of the solvent.
Parameter Setup for ¹H NMR :
Pulse Sequence : A standard single-pulse sequence is typically used.
Acquisition Time (at) : 2-4 seconds.
Relaxation Delay (d1) : 1-5 seconds.
Number of Scans (ns) : 8-16 scans, depending on the sample concentration.
Spectral Width (sw) : A range of -2 to 12 ppm is generally sufficient.
Parameter Setup for ¹³C NMR :
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
Acquisition Time (at) : 1-2 seconds.
Relaxation Delay (d1) : 2-5 seconds.
Number of Scans (ns) : 1024 or more scans are often required due to the low natural abundance of ¹³C.
Spectral Width (sw) : A range of 0 to 200 ppm is typical for organic molecules.
Data Acquisition : Initiate the acquisition process.
Data Processing : After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
Referencing : Calibrate the chemical shift scale using the residual solvent peak as a reference.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for NMR data acquisition.
Caption: Chemical structure of 3-(N-Methylaminocarbonyl)phenylboronic acid.
Caption: General workflow for NMR data acquisition and analysis.
Foundational
An In-Depth Technical Guide to the Synthesis and Purification of 3-(N-Methylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and purification of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key buil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details a robust synthetic pathway, outlines various purification methodologies, and presents relevant characterization data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to produce this compound with high purity.
Introduction
3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable bifunctional molecule featuring a boronic acid moiety and an N-methylcarboxamide group. The boronic acid functionality allows for participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The N-methylcarboxamide group can influence the molecule's solubility, polarity, and potential for hydrogen bonding interactions, making it an attractive component in the design of pharmacologically active compounds. This guide will focus on a common and effective synthetic route starting from 3-bromo-N-methylbenzamide.
Synthesis of 3-(N-Methylaminocarbonyl)phenylboronic Acid
The most prevalent and reliable method for the synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is analogous to the well-established procedures for the preparation of various arylboronic acids.
Proposed Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for 3-(N-Methylaminocarbonyl)phenylboronic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure based on the synthesis of analogous arylboronic acids.[1] Researchers should optimize conditions as necessary for their specific laboratory setup and scale.
Materials:
3-bromo-N-methylbenzamide
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
Trimethyl borate (B(OCH₃)₃)
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Argon or Nitrogen gas for inert atmosphere
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 3-bromo-N-methylbenzamide.
Dissolution: Anhydrous THF is added to dissolve the starting material under an inert atmosphere.
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
Lithium-Halogen Exchange: n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a short period (e.g., 5-15 minutes) after the addition is complete.
Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is then stirred at this temperature for approximately 1-2 hours.
Warming: The reaction is allowed to slowly warm to a higher temperature, for example, -20 °C, over a period of 20-30 minutes.
Hydrolysis: The reaction is quenched by the addition of an aqueous solution of hydrochloric acid. The mixture is stirred for a few minutes.
Neutralization and Extraction: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Quantitative Data (Representative)
Parameter
Expected Value
Yield
50-70%
Purity (crude)
>80%
Purification of 3-(N-Methylaminocarbonyl)phenylboronic Acid
Purification is a critical step to obtain high-purity 3-(N-Methylaminocarbonyl)phenylboronic acid suitable for downstream applications. Several methods can be employed, and the choice will depend on the nature of the impurities and the desired final purity.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Protocol:
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol, or a mixture of ethyl acetate and hexanes).
Allow the solution to cool slowly to room temperature to induce crystallization.
Further cooling in an ice bath can enhance crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the purified crystals under vacuum.
Column Chromatography
Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.
Protocol:
Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
Load the solution onto the top of the silica gel column.
Elute the column with the chosen solvent system, collecting fractions.
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Purification via Salt Formation
This method takes advantage of the acidic nature of the boronic acid to separate it from non-acidic impurities.
Caption: Workflow for the purification of 3-(N-Methylaminocarbonyl)phenylboronic acid via salt formation.
Protocol:
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt.
Separate the aqueous layer containing the boronate salt from the organic layer which retains non-acidic impurities.
Wash the aqueous layer with an organic solvent to remove any remaining non-polar impurities.
Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH of around 2-3. The purified boronic acid will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data
Parameter
Expected Value
Purity (after purification)
>95% (by HPLC or NMR)
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(N-Methylaminocarbonyl)phenylboronic acid.
Physical Properties
Property
Value
Molecular Formula
C₈H₁₀BNO₃
Molecular Weight
178.98 g/mol
Appearance
White to off-white solid
Melting Point
114-124 °C
Spectroscopic Data (Expected)
¹H NMR (in DMSO-d₆):
Aromatic protons will appear as multiplets in the range of δ 7.5-8.2 ppm.
The N-H proton of the amide will likely appear as a broad singlet or a doublet (if coupled to the methyl group) between δ 8.0-9.0 ppm.
The B(OH)₂ protons will appear as a broad singlet, typically in the range of δ 8.0-8.5 ppm.
The N-methyl protons will be a singlet or a doublet (if coupled to the N-H proton) around δ 2.8 ppm.
¹³C NMR (in DMSO-d₆):
The carbonyl carbon of the amide will be in the range of δ 165-170 ppm.
Aromatic carbons will appear in the range of δ 125-140 ppm. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
The N-methyl carbon will be around δ 26 ppm.
¹¹B NMR:
A broad singlet is expected in the range of δ 28-32 ppm for the trigonal planar boronic acid.
Mass Spectrometry (ESI):
Expected m/z for [M+H]⁺: 180.08.
Expected m/z for [M+Na]⁺: 202.06.
Safety and Handling
3-(N-Methylaminocarbonyl)phenylboronic acid is an irritant. Avoid contact with skin, eyes, and clothing.
Handle in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This technical guide has detailed a practical and effective method for the synthesis and purification of 3-(N-Methylaminocarbonyl)phenylboronic acid. By following the outlined procedures, researchers can reliably produce this important building block in high purity for use in various research and development applications, particularly in the field of medicinal chemistry. The provided workflows and representative data serve as a valuable resource for the successful synthesis and characterization of this compound.
The Role of the N-Methylaminocarbonyl Group in Phenylboronic Acid Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the N-methylaminocarbonyl group's role in modulating the reactivity of phenylboronic acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the N-methylaminocarbonyl group's role in modulating the reactivity of phenylboronic acid. Phenylboronic acids are critical reagents in organic synthesis and drug development, with applications ranging from Suzuki-Miyaura cross-coupling reactions to the design of sensors and therapeutic agents. The nature of the substituent on the phenyl ring profoundly influences the boronic acid's electronic and steric properties, thereby dictating its reactivity. This document delves into the specific effects of the N-methylaminocarbonyl [-C(O)NHCH₃] group, examining its impact on the acidity (pKa), performance in cross-coupling reactions, and interactions with biological molecules. This guide synthesizes available data, proposes experimental protocols for further investigation, and provides a framework for understanding and predicting the behavior of N-methylaminocarbonyl-substituted phenylboronic acids in various chemical and biological contexts.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are versatile organic compounds characterized by a boronic acid [-B(OH)₂] functional group attached to a phenyl ring. Their utility stems from the unique properties of the boron atom, which possesses an empty p-orbital, rendering it a Lewis acid. This Lewis acidity is central to their reactivity, enabling them to participate in a wide array of chemical transformations.
The reactivity of the boronic acid moiety can be finely tuned by introducing substituents onto the phenyl ring. These substituents exert electronic and steric effects that modulate the Lewis acidity of the boron center, influencing key reaction parameters such as reaction rates, equilibrium constants, and binding affinities. Understanding these substituent effects is paramount for the rational design of novel reagents, catalysts, and therapeutic agents.
This guide focuses specifically on the N-methylaminocarbonyl group as a substituent. This group, also known as the N-methylcarbamoyl group, is of particular interest due to its combination of electronic and steric features. It contains a carbonyl group, which is electron-withdrawing, and a nitrogen atom with a lone pair of electrons, which can participate in resonance. This duality suggests a nuanced influence on the reactivity of the phenylboronic acid.
Electronic and Steric Effects of the N-Methylaminocarbonyl Group
The overall influence of a substituent on the reactivity of an aromatic ring can be dissected into its electronic and steric contributions.
Electronic Effects
The electronic effect of the N-methylaminocarbonyl group is a combination of inductive and resonance effects.
Inductive Effect (-I): The carbonyl group is strongly electronegative, leading to a withdrawal of electron density from the phenyl ring through the sigma bond framework. This inductive effect deactivates the ring and increases the Lewis acidity of the boronic acid group.
Resonance Effect (+M/-M): The nitrogen atom of the amide has a lone pair of electrons that can be delocalized into the phenyl ring, a +M (mesomeric) effect. Conversely, the carbonyl group can withdraw electron density from the ring via resonance (-M effect). The overall resonance effect is a balance of these two opposing contributions. For an amide group, the resonance donation from the nitrogen lone pair is generally considered to be significant.
Steric Effects
Impact on Acidity (pKa)
The Lewis acidity of a boronic acid is quantified by its pKa value. A lower pKa indicates a stronger Lewis acid. The pKa of a substituted phenylboronic acid is influenced by the electronic nature of the substituent. Electron-withdrawing groups stabilize the anionic boronate species [ArB(OH)₃]⁻, thus lowering the pKa and increasing acidity.
A study by Springsteen et al. investigated the pKa of various substituted phenylboronic acids.[1] The pKa of 4-(methylcarbamoyl)phenylboronic acid was determined to be lower than that of unsubstituted phenylboronic acid, consistent with the electron-withdrawing nature of the N-methylaminocarbonyl group.[1]
Table 1: pKa Values of Selected Phenylboronic Acids
Note: "Higher" and "Lower" are qualitative descriptions from the source. Precise numerical values for all compounds were not provided in the abstract.
The lower pKa of 4-(N-methylaminocarbonyl)phenylboronic acid has significant implications for its applications, particularly in diol binding, as a lower pKa facilitates the formation of the boronate anion at physiological pH.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The reactivity of the boronic acid in this reaction is influenced by the electronic and steric properties of its substituents.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenylboronic acid primarily affects the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the N-methylaminocarbonyl group is expected to have a complex effect on the Suzuki-Miyaura reaction. On one hand, increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex required for transmetalation. On the other hand, the deactivation of the aromatic ring might decrease its nucleophilicity, potentially slowing down the transfer to the palladium center.
Comparative kinetic studies are necessary to fully elucidate the role of the N-methylaminocarbonyl group in Suzuki-Miyaura reactions. A proposed experimental workflow to assess this is provided in Section 7.
Interactions with Diols and Applications in Sensing
Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is the basis for their use in sensors for diol-containing molecules, most notably glucose.
The binding affinity of a phenylboronic acid for a diol is highly dependent on the pH of the medium and the pKa of the boronic acid. The formation of the more nucleophilic tetrahedral boronate anion is crucial for efficient diol binding.
Figure 2: Equilibrium between phenylboronic acid, its boronate anion, and the cyclic boronate ester formed with a diol.
The N-methylaminocarbonyl group, by lowering the pKa of the phenylboronic acid, is expected to enhance its binding affinity for diols at or near physiological pH (7.4). This makes N-methylaminocarbonyl-substituted phenylboronic acids promising candidates for the development of glucose sensors that operate under physiological conditions.[2]
Role in Drug Development: Proteasome Inhibition
Boronic acids have emerged as a significant class of therapeutic agents, with the proteasome inhibitor bortezomib being a prominent example used in the treatment of multiple myeloma. The mechanism of action involves the boronic acid moiety forming a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome, thereby inhibiting its function.
Figure 3: Simplified schematic of proteasome inhibition by a dipeptidyl boronic acid, leading to apoptosis.
The N-methylaminocarbonyl group can be incorporated into the peptide backbone of such inhibitors. Its ability to form hydrogen bonds and its electronic influence on the boronic acid's reactivity can contribute to the overall binding affinity and selectivity of the inhibitor for the proteasome. The design of second-generation proteasome inhibitors often involves modifying the peptide side chains and the terminal capping group to optimize potency, selectivity, and pharmacokinetic properties. The N-methylaminocarbonyl group offers a synthetically accessible and tunable moiety for such optimizations.
Experimental Protocols
This section outlines detailed methodologies for key experiments to quantitatively assess the role of the N-methylaminocarbonyl group in phenylboronic acid reactivity.
Synthesis of 4-(N-Methylaminocarbonyl)phenylboronic Acid
A common route for the synthesis of 4-(N-methylaminocarbonyl)phenylboronic acid starts from 4-carboxyphenylboronic acid.
Figure 4: Synthetic workflow for 4-(N-methylaminocarbonyl)phenylboronic acid.
Materials:
4-Carboxyphenylboronic acid
Thionyl chloride (SOCl₂)
Methylamine (CH₃NH₂) solution (e.g., 40% in water or 2M in THF)
Anhydrous Dichloromethane (DCM)
Anhydrous Tetrahydrofuran (THF)
Sodium bicarbonate (NaHCO₃)
Magnesium sulfate (MgSO₄)
Hydrochloric acid (HCl)
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-carboxyphenylboronic acid in anhydrous DCM. Add an excess of thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the solution becomes clear.
Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve an excess of methylamine in anhydrous THF. Slowly add the acid chloride solution to the methylamine solution at 0 °C with vigorous stirring.
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-(N-methylaminocarbonyl)phenylboronic acid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of pKa by UV-Vis Spectrophotometry
Materials:
4-(N-Methylaminocarbonyl)phenylboronic acid
Buffer solutions of varying pH (e.g., from pH 2 to 12)
UV-Vis spectrophotometer
Quartz cuvettes
Procedure:
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or water).
Prepare a series of solutions with a constant concentration of the boronic acid in buffers of different, precisely known pH values.
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC
Figure 5: Workflow for kinetic analysis of a Suzuki-Miyaura reaction using HPLC.
Materials:
4-(N-Methylaminocarbonyl)phenylboronic acid and other substituted phenylboronic acids for comparison
Aryl halide (e.g., 4-bromoanisole)
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)
Solvent (e.g., toluene/water)
Internal standard (e.g., biphenyl)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Thermostatted reaction vessel
Procedure:
Set up the Suzuki-Miyaura reaction in a thermostatted vessel with all reactants except the palladium catalyst. Include a known amount of an internal standard.
Take an initial sample (t=0) before adding the catalyst.
Initiate the reaction by adding the palladium catalyst.
At regular time intervals, withdraw aliquots of the reaction mixture and immediately quench them (e.g., by adding a large volume of cold acetonitrile).
Dilute and filter the quenched samples before injection into the HPLC.
Analyze the samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the product.
Quantify the concentrations of the reactants and products at each time point by comparing their peak areas to that of the internal standard.
Plot concentration versus time to determine the reaction rate. By performing the reaction with different initial concentrations of reactants, the rate law and rate constant can be determined.
Data Presentation
To facilitate a clear comparison of the reactivity of N-methylaminocarbonyl-substituted phenylboronic acid with other substituted analogs, all quantitative data should be summarized in structured tables.
Table 2: Comparative pKa Values of Substituted Phenylboronic Acids
Substituent
Position
pKa (experimental)
pKa (predicted)
H
-
4-OCH₃
para
4-CH₃
para
4-Cl
para
4-C(O)NHCH₃
para
4-NO₂
para
3-Cl
meta
3-C(O)NHCH₃
meta
Table 3: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
Substituent on Phenylboronic Acid
Position
Relative Rate Constant (k_rel)
H
-
1.00
4-OCH₃
para
4-CH₃
para
4-Cl
para
4-C(O)NHCH₃
para
4-NO₂
para
3-C(O)NHCH₃
meta
Table 4: Comparative Binding Constants (K_b) of Substituted Phenylboronic Acids with Glucose at pH 7.4
Substituent on Phenylboronic Acid
Position
Binding Constant (K_b, M⁻¹)
H
-
4-OCH₃
para
4-CH₃
para
4-Cl
para
4-C(O)NHCH₃
para
4-NO₂
para
3-C(O)NHCH₃
meta
Note: The tables are templates to be populated with experimental or literature data.
Conclusion
The N-methylaminocarbonyl group exerts a significant, albeit complex, influence on the reactivity of phenylboronic acid. Its electron-withdrawing nature increases the Lewis acidity of the boronic acid moiety, which is advantageous for applications such as diol sensing at physiological pH. In the context of Suzuki-Miyaura cross-coupling, its effect on the reaction rate is a balance between enhanced boronate formation and potential deactivation of the aromatic ring. For applications in drug discovery, particularly in the design of proteasome inhibitors, the N-methylaminocarbonyl group offers opportunities for hydrogen bonding and fine-tuning of electronic properties to optimize binding affinity and selectivity.
Further quantitative experimental studies, following the protocols outlined in this guide, are essential to fully elucidate the structure-activity relationships of N-methylaminocarbonyl-substituted phenylboronic acids. Such studies will enable a more rational design of these valuable compounds for a wide range of applications in chemistry, materials science, and medicine.
Exploring the Electronic Effects of Substituents on Phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Phenylboronic acids (PBAs) are a cornerstone of modern organic chemistry, celebrated for their versatility in synthesis, materials science, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids (PBAs) are a cornerstone of modern organic chemistry, celebrated for their versatility in synthesis, materials science, and medicinal chemistry. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] Beyond synthesis, their ability to reversibly bind with diols makes them invaluable in the development of sensors, particularly for carbohydrates like glucose, and in drug delivery systems.[2][3][4]
The reactivity, acidity, and binding affinity of a phenylboronic acid are profoundly influenced by the electronic properties of substituents on the phenyl ring.[3][5] An electron-withdrawing group (EWG) enhances the Lewis acidity of the boron atom, while an electron-donating group (EDG) diminishes it. This modulation of the boron center's electron density directly impacts key chemical properties, including the acid dissociation constant (pKa) and the kinetics of reactions in which it participates.[5][6] Understanding and quantifying these electronic effects is therefore critical for designing novel catalysts, developing sensitive and selective sensors, and optimizing pharmaceutical candidates. This guide provides an in-depth analysis of these substituent effects, supported by quantitative data, detailed experimental protocols, and logical visualizations.
Theoretical Framework: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of an aromatic compound.[7][8] It establishes a linear free-energy relationship, expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
K or k is the equilibrium or rate constant for the substituted reactant.
K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.[7][9]
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and is independent of the reaction type. It quantifies the electronic effect of the substituent.
ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to electronic effects.[7][9]
For the dissociation of phenylboronic acids, a positive ρ value indicates that the reaction is aided by electron-withdrawing groups, which stabilize the resulting boronate anion. Studies have shown the ρ value for the dissociation of meta- and para-substituted phenylboronic acids to be approximately 2.1, indicating a high sensitivity to substituent effects—greater than that of benzoic acid dissociation (ρ = 1.00).[6][10]
Figure 1: The Hammett Equation relationship.
Quantitative Data on Substituent Effects
The electronic effect of a substituent is most directly observed in the pKa of the phenylboronic acid. Electron-withdrawing groups stabilize the negatively charged tetrahedral boronate species formed upon deprotonation, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa.
pKa Values of Substituted Phenylboronic Acids
The following table summarizes the experimental pKa values for a range of phenylboronic acids with various substituents at the meta and para positions.
Note: pKa values can vary slightly based on experimental conditions (e.g., solvent, temperature). The values presented are representative examples from aqueous solutions.
Influence on Reaction Kinetics
The electronic nature of the substituent significantly affects the kinetics of reactions involving phenylboronic acids, such as the Suzuki-Miyaura coupling. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step. Electron-withdrawing groups on the phenylboronic acid can accelerate this step by increasing the Lewis acidity of the boron atom and facilitating the formation of the boronate intermediate required for transmetalation. Conversely, electron-donating groups can slow the reaction.[13] For example, in a study of the reduction of Cu(I) by para-substituted phenylboronic acids, a Hammett plot showed a positive correlation, indicating that electron-withdrawing substituents like -CN and -NO₂ increased the reaction rate.[14]
Experimental Protocols
General Synthesis of Substituted Phenylboronic Acids
A common and effective method for synthesizing phenylboronic acids is through the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.[1][2][15]
Protocol:
Grignard Formation: React the appropriate substituted bromobenzene with magnesium turnings in a dry ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon) to form the corresponding phenylmagnesium bromide.
Boration: Cool the Grignard solution to a low temperature (typically -78 °C). Slowly add a solution of triisopropyl or trimethyl borate in the same dry solvent.[16][17]
Quenching and Hydrolysis: Allow the reaction to warm to room temperature while stirring. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl).
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.[16]
Optimizing Suzuki Coupling Reactions with 3-(N-Methylaminocarbonyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for optimizing the Suzuki-Miyaura cross-coupling reaction using 3-(N-Methylaminocarbonyl)phe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for optimizing the Suzuki-Miyaura cross-coupling reaction using 3-(N-Methylaminocarbonyl)phenylboronic acid. Due to the electron-withdrawing nature of the N-methylaminocarbonyl group, specific considerations for catalyst, ligand, base, and solvent selection are crucial for achieving high yields. These guidelines are based on established principles for Suzuki couplings of electron-deficient boronic acids.
Data Presentation: Optimal Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with various aryl halides. These conditions are derived from successful couplings of structurally similar electron-deficient arylboronic acids. Optimization may be required for specific substrates.
Aryl Halide (Ar-X)
Palladium Catalyst (mol%)
Ligand (mol%)
Base (equivalents)
Solvent System
Temperature (°C)
Time (h)
Yield (%)
4-Bromoacetophenone
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O (9:1)
80-100
12-24
85-95
4-Bromotoluene
Pd₂(dba)₃ (1.5)
XPhos (3.5)
K₂CO₃ (2.0)
Dioxane/H₂O (4:1)
100
12-18
80-90
1-Bromo-4-nitrobenzene
PdCl₂(dppf) (3)
-
Cs₂CO₃ (2.0)
DMF/H₂O (5:1)
90
8-16
75-85
4-Chloroanisole
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (2.5)
Dioxane/H₂O (10:1)
110
18-24
70-80
2-Bromopyridine
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O (2:1:1)
85
16-24
65-75
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with an aryl bromide.
To a dry, round-bottom flask containing a magnetic stir bar, add the 3-(N-Methylaminocarbonyl)phenylboronic acid, aryl bromide, palladium catalyst, phosphine ligand, and base.
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
Add the degassed solvent system to the flask via syringe.
Place the flask in a preheated oil bath and attach a condenser.
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C).
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the fundamental mechanism of the Suzuki-Miyaura coupling reaction.
Caption: A flowchart of the Suzuki coupling experimental procedure.
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(N-Methylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and car...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly prominent in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are core components of many drug molecules.[1][2]
3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry. The presence of the amide functionality allows for hydrogen bonding interactions, while the boronic acid group serves as a handle for palladium-catalyzed cross-coupling, enabling its incorporation into complex molecular architectures. These application notes provide an overview of the catalysts and conditions typically employed for the Suzuki-Miyaura cross-coupling of this reagent and offer a detailed representative protocol.
Application Notes: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is the most common and well-suited cross-coupling reaction for 3-(N-Methylaminocarbonyl)phenylboronic acid. The reaction mechanism involves a catalytic cycle with a palladium(0) species.[3] The key steps are oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]
Catalyst and Ligand Selection:
The choice of palladium source and ligand is crucial for a successful reaction.
Palladium Precatalysts: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
Ligands: For simple substrates, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fuphos ligands) or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.
Base and Solvent System:
A base is required to activate the boronic acid for the transmetalation step.
Bases: Inorganic bases are typically used, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, especially for sterically demanding or sensitive substrates.
Solvents: The reaction is often performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, or aprotic polar solvents like dimethylformamide (DMF).[3]
The N-methylaminocarbonyl group is an amide, which is generally stable and well-tolerated under the typically basic conditions of the Suzuki-Miyaura reaction.
Quantitative Data
While specific kinetic or comparative yield data for the cross-coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid is not extensively documented in publicly accessible literature, the following table provides representative conditions for Suzuki-Miyaura couplings of various aryl halides with phenylboronic acids, which can serve as a starting point for optimization.
Aryl Halide (Ar-X)
Boronic Acid
Pd Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
Ref.
4-Bromoanisole
Phenylboronic acid
Pd₂(dba)₃ (1.5)
SPhos (3)
K₃PO₄ (2.0)
Toluene
100
18
98
[General Conditions]
4-Chlorotoluene
Phenylboronic acid
Pd(OAc)₂ (2)
PCy₃ (4)
K₃PO₄ (3.0)
Toluene/H₂O
100
4
98
[General Conditions]
1-Bromo-4-nitrobenzene
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O
80
12
95
[General Conditions]
2-Bromopyridine
Phenylboronic acid
Pd(dppf)Cl₂ (3)
-
Na₂CO₃ (2.0)
DME
85
12
92
[General Conditions]
4-Bromophenol
Phenylboronic acid
LaF₃·Pd nanocatalyst
-
K₂CO₃
H₂O
70
-
97
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with 3-(N-Methylaminocarbonyl)phenylboronic acid.
Materials and Equipment:
3-(N-Methylaminocarbonyl)phenylboronic acid
Aryl bromide
Palladium catalyst (e.g., Pd(dppf)Cl₂)
Base (e.g., Potassium Carbonate, K₂CO₃)
Anhydrous 1,4-dioxane
Degassed deionized water
Schlenk flask or reaction vial with a screw cap and septum
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon) with manifold
Standard laboratory glassware for work-up and purification
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%).
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The mixture should be stirred to ensure all solids are suspended.
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds with 3-(N-Methylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials sci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of carbon-carbon bonds between aryl partners, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of reagents.[1] This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid. Biaryl carboxamides, the products of such reactions, are of significant interest in medicinal chemistry as they are integral components of numerous biologically active molecules.[2][3] The N-methylaminocarbonyl group can participate in crucial hydrogen bonding interactions with biological targets, making this building block particularly valuable for the design of novel therapeutics.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, 3-(N-Methylaminocarbonyl)phenylboronic acid) with an organohalide. The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps:
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[4]
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Applications in Drug Discovery and Medicinal Chemistry
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[5] The introduction of an N-methylaminocarbonyl group via 3-(N-Methylaminocarbonyl)phenylboronic acid offers several advantages for drug design:
Hydrogen Bonding: The amide functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with protein targets.
Modulation of Physicochemical Properties: The group can influence solubility, lipophilicity, and metabolic stability, key parameters in optimizing the pharmacokinetic profile of a drug candidate.
Structural Rigidity: The biaryl core provides a defined three-dimensional structure for the presentation of pharmacophoric elements.
Biaryl carboxamides have been investigated as potent agonists and antagonists for various receptors and enzymes, demonstrating their utility in developing treatments for a range of diseases.[3]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Conventional Heating
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
3-(N-Methylaminocarbonyl)phenylboronic acid
Aryl halide (e.g., aryl bromide or iodide)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or other suitable base
Toluene
Water (degassed)
Nitrogen or Argon gas supply
Standard laboratory glassware and magnetic stirrer
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
Add potassium carbonate (2.0 mmol).
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
Add toluene (5 mL) and degassed water (1 mL) via syringe.
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Synthesis
This method is advantageous for accelerating reaction times, especially for less reactive aryl chlorides.
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, providing a baseline for optimization when using 3-(N-Methylaminocarbonyl)phenylboronic acid. Actual yields will vary depending on the specific substrates and reaction conditions employed.
Aryl Halide (Ar-X)
Palladium Catalyst (mol%)
Ligand (mol%)
Base (equivalents)
Solvent System
Temp. (°C)
Time (h)
Yield (%)
4-Bromoanisole
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O (5:1)
100
12
95
1-Bromo-4-nitrobenzene
Pd(dppf)Cl₂ (3)
-
K₂CO₃ (2.0)
Dioxane/H₂O (4:1)
85
4
92
4-Chlorobenzonitrile
NiCl₂(dppf) (3)
-
K₃PO₄ (2.0)
Toluene
100
24
88
2-Bromopyridine
Pd₂(dba)₃ (1.5)
P(tBu)₃ (3)
K₃PO₄ (3.0)
Dioxane
100
16
85
1-Iodobenzene
Pd(PPh₃)₄ (3)
-
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O
80
6
96
This table is a compilation of typical conditions from various literature sources and serves as a guideline.
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the base (e.g., from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄), or using a more active catalyst/ligand system (e.g., palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid can occur. This can often be suppressed by the slow addition of the boronic acid or by using a lower catalyst loading.
By following these protocols and considering the key reaction parameters, researchers can effectively synthesize a wide range of biaryl compounds using 3-(N-Methylaminocarbonyl)phenylboronic acid for applications in drug discovery and materials science.
Application Notes and Protocols: 3-(N-Methylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals. Introduction 3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the incorporation of a methylaminocarbonylphenyl group into various heterocyclic scaffolds, a common strategy in the design of inhibitors targeting key signaling pathways implicated in cancer and other diseases. A significant application of this compound is in the preparation of thiazolopyridinylacetamide derivatives that act as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) kinases.
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2] Dual inhibitors of PI3K and mTOR are of particular interest as they can simultaneously block multiple nodes in this critical pathway, potentially leading to a more profound and durable anti-cancer effect.[4]
Application: Synthesis of PI3K/mTOR Inhibitors
3-(N-Methylaminocarbonyl)phenylboronic acid serves as a key reagent for the synthesis of a variety of kinase inhibitors. A prominent example is its use in constructing the core structure of thiazolopyridinylacetamide-based PI3K/mTOR inhibitors. The general synthetic strategy involves a Suzuki-Miyaura coupling reaction between 3-(N-Methylaminocarbonyl)phenylboronic acid and a halogenated thiazolopyridinylacetamide core. This reaction efficiently forms a C-C bond, linking the phenylboronic acid-derived fragment to the heterocyclic system.
Mechanism of Action of Boronic Acid-Based Inhibitors
While 3-(N-Methylaminocarbonyl)phenylboronic acid is primarily a synthetic intermediate in this context, the boronic acid functional group itself is a well-established pharmacophore in medicinal chemistry. Boronic acids are known to form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of certain enzymes, mimicking the tetrahedral transition state of the enzymatic reaction. This mechanism is particularly relevant for serine proteases but also has implications for kinase inhibition, where interactions with active site residues can lead to potent and selective inhibition.
Synthesis of a Thiazolopyridinylacetamide PI3K/mTOR Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with a hypothetical brominated thiazolopyridinylacetamide precursor.
Materials:
3-(N-Methylaminocarbonyl)phenylboronic acid
2-bromo-N-(pyridin-2-yl)thiazolo[5,4-b]pyridin-5-amine (or similar halogenated core)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a reaction flask, add the brominated thiazolopyridinylacetamide core (1.0 eq), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired thiazolopyridinylacetamide inhibitor.
dot
Caption: Synthetic workflow for a PI3K/mTOR inhibitor.
In Vitro PI3Kα Kinase Assay Protocol
This protocol is for determining the in vitro inhibitory activity of a compound against the PI3Kα isoform using a luminescence-based assay that measures ATP consumption.
Materials:
Recombinant human PI3Kα enzyme
PI3K substrate (e.g., PIP2)
ATP
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
Test compound (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (or similar)
White opaque 96-well or 384-well plates
Luminometer
Procedure:
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
Add the PI3Kα enzyme and the lipid substrate solution to each well.
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a first step to deplete the remaining ATP and a second step to convert ADP to ATP, which is then used to generate a luminescent signal.
Incubate the plate as recommended by the assay kit manufacturer.
Measure the luminescence using a plate-reading luminometer.
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro mTOR Kinase Assay Protocol
This protocol outlines a method for assessing the inhibitory activity of a compound against mTOR kinase using an immunoprecipitation-based assay.
Materials:
Cell line expressing mTOR (e.g., HEK293T)
Cell lysis buffer (e.g., CHAPS-based buffer)
Anti-mTOR antibody
Protein A/G agarose beads
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
Inactive substrate (e.g., recombinant 4E-BP1)
[γ-³²P]ATP or a non-radioactive ATP detection system
Test compound (dissolved in DMSO)
Scintillation counter or phosphorimager (for radioactive assay) or appropriate detection reagents for non-radioactive assays.
Procedure:
Lyse the cells and immunoprecipitate mTOR using an anti-mTOR antibody and protein A/G agarose beads.
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
Resuspend the beads in kinase assay buffer.
Prepare a serial dilution of the test compound in DMSO and further dilute in kinase assay buffer.
Add the diluted test compound or vehicle (DMSO) to the tubes containing the mTOR immunoprecipitates.
Add the inactive substrate (e.g., 4E-BP1).
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).
Incubate the reaction at 30 °C for 20-30 minutes with gentle agitation.
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
Separate the reaction products by SDS-PAGE.
If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the phosphorylated substrate using a phosphorimager. For non-radioactive methods, perform a Western blot using a phospho-specific antibody for the substrate.
Determine the percent inhibition at each compound concentration and calculate the IC50 value.
dot
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt. Akt, in turn, phosphorylates and regulates numerous downstream targets, including the activation of mTORC1, which promotes protein synthesis and cell growth.
dot
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
The Role of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(N-Methylaminocarbonyl)phenylboronic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhib...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Methylaminocarbonyl)phenylboronic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its utility lies in its bifunctional nature, possessing a boronic acid moiety suitable for palladium-catalyzed cross-coupling reactions and an N-methylaminocarbonyl (N-methylcarbamoyl) group that can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases. This application note provides a comprehensive overview of its application, including a general protocol for its use in Suzuki-Miyaura coupling reactions and a discussion of the structure-activity relationships of the resulting kinase inhibitors.
While specific examples detailing the use of 3-(N-Methylaminocarbonyl)phenylboronic acid in kinase inhibitor synthesis are not extensively documented in publicly available literature, its application can be inferred from the widespread use of similar phenylboronic acid derivatives and the known importance of the benzamide moiety in kinase inhibition.
The Suzuki-Miyaura Coupling: A Cornerstone in Kinase Inhibitor Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating the biaryl scaffolds common in many kinase inhibitors. This reaction involves the coupling of an organoborane (such as a boronic acid) with a halide or triflate, catalyzed by a palladium complex.
The general workflow for employing a phenylboronic acid, such as 3-(N-Methylaminocarbonyl)phenylboronic acid, in the synthesis of a kinase inhibitor is depicted below.
General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a heterocyclic halide with 3-(N-Methylaminocarbonyl)phenylboronic acid. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for different substrates.
Materials:
Heterocyclic halide (e.g., a chloro-, bromo-, or iodo-substituted pyridine, pyrimidine, or quinoline) (1.0 eq)
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Reaction Setup: To a Schlenk flask, add the heterocyclic halide, 3-(N-Methylaminocarbonyl)phenylboronic acid, palladium catalyst, and base.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired kinase inhibitor.
The Significance of the 3-(N-Methylaminocarbonyl)phenyl Moiety
The 3-(N-methylcarbamoyl)phenyl group plays a critical role in the biological activity of kinase inhibitors. The benzamide substructure is a common feature in many approved and investigational kinase inhibitors.
Structure-Activity Relationship (SAR)
The N-methylaminocarbonyl group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the carbonyl oxygen). This allows it to form key interactions with the hinge region of the kinase ATP-binding site, a critical factor for potent inhibition. The meta-substitution pattern on the phenyl ring positions this functional group for optimal interaction with specific amino acid residues in the target kinase.
While specific quantitative data for inhibitors derived from 3-(N-Methylaminocarbonyl)phenylboronic acid is scarce in the literature, studies on analogous benzamide-containing kinase inhibitors have demonstrated potent inhibitory activities. For instance, various 3-substituted benzamide derivatives have been shown to be highly potent inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia[1]. Similarly, novel 4-(arylaminomethyl)benzamide derivatives have exhibited significant inhibitory activity against several tyrosine kinases, including EGFR and HER-2[2].
The table below summarizes the inhibitory activities of some benzamide-containing kinase inhibitors, illustrating the potency that this scaffold can achieve.
Compound Class
Target Kinase(s)
Reported Activity (IC₅₀/Inhibition %)
3-Substituted Benzamides
Bcr-Abl
Potent antiproliferative activity against K562 cells[1]
4-(Arylaminomethyl)benzamides
EGFR, HER-2, HER-4, PDGFRα, PDGFRβ
Analogs showed 91-92% inhibition of EGFR at 10 nM[2]
Thiazolamide–benzamide derivatives
Bcr-Abl
Novel derivatives synthesized as broad-spectrum inhibitors[3]
Signaling Pathways Targeted by Kinase Inhibitors
Kinase inhibitors function by blocking the activity of specific kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.
The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors.
A generic kinase signaling pathway.
Conclusion
3-(N-Methylaminocarbonyl)phenylboronic acid represents a valuable, albeit not widely documented, reagent for the synthesis of kinase inhibitors. Its utility is derived from its suitability for Suzuki-Miyaura coupling and the ability of the incorporated N-methylcarbamoylphenyl moiety to form critical hydrogen bond interactions within the kinase active site. The general protocol and principles outlined in this application note provide a framework for researchers to utilize this and similar building blocks in the design and synthesis of novel kinase inhibitors for therapeutic applications. Further exploration and documentation of the use of this specific reagent are warranted to fully elucidate its potential in drug discovery.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug discovery. Their unique chemical pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug discovery. Their unique chemical properties, including their stability and versatility in forming carbon-carbon and carbon-heteroatom bonds, have positioned them as crucial building blocks for the synthesis of complex bioactive molecules.[1][2] The groundbreaking success of the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug approved for treating multiple myeloma, has spurred significant interest in this class of compounds.[3][4] Subsequently, other boronic acid-based drugs like ixazomib and vaborbactam have also received regulatory approval, further cementing the importance of this functional group in pharmaceutical development.[1][4][5]
This document provides detailed protocols for three key palladium- and copper-catalyzed cross-coupling reactions that utilize boronic acids for the synthesis of bioactive molecules: the Suzuki-Miyaura coupling, the Petasis reaction, and the Chan-Lam coupling. These methods are widely employed due to their mild reaction conditions, tolerance of various functional groups, and broad substrate scope.[6][7][8]
Key Synthetic Protocols Utilizing Boronic Acids
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][9] This reaction is extensively used in the synthesis of biaryl and polyaryl structures, which are common motifs in many biologically active compounds, including kinase inhibitors and flavonoids.[2][10]
Experimental Protocol: Synthesis of a Flavonoid Precursor
This protocol describes the synthesis of a flavone derivative via the coupling of a 2-chlorochromone with an arylboronic acid.[2]
The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[6][12] This reaction is particularly valuable for the synthesis of α-amino acids, β-amino alcohols, and other highly functionalized amine-containing molecules of biological interest.[13][14]
Experimental Protocol: Synthesis of a Functionalized Amine
This protocol outlines a general procedure for the synthesis of a tertiary amine from a secondary amine, an aldehyde, and an arylboronic acid.[13][15]
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, most commonly C-N and C-O bonds, through the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[5][8] This reaction is advantageous as it often proceeds under mild conditions, in the presence of air, and at room temperature.[8] It is a powerful tool for the N-arylation of heterocycles and other nitrogen-containing bioactive molecules.[4]
Experimental Protocol: N-Arylation of a 3-Formylquinolone
This protocol details the copper-catalyzed N-arylation of a 3-formylquinolone with a phenylboronic acid.[4]
Materials:
3-Formylquinolone (1 equivalent)
Phenylboronic acid (2 equivalents)
Copper(II) acetate (Cu(OAc)₂, 0.1 equivalents)
Pyridine (as base and ligand)
Dimethylformamide (DMF)
Procedure:
In a reaction flask open to the air, combine the 3-formylquinolone, phenylboronic acid, and Cu(OAc)₂.
Add DMF and pyridine to the mixture.
Heat the reaction to 80 °C and stir for 24-48 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product via column chromatography on silica gel to obtain the N-arylated quinolone.
Quantitative Data for Chan-Lam Coupling Reactions:
The ultimate goal of synthesizing these molecules is to elicit a specific biological response. The proteasome inhibitor Bortezomib serves as a prime example of a highly potent bioactive molecule synthesized using boronic acid chemistry.
Visualizing the complex biological pathways targeted by these molecules and the synthetic workflows is crucial for understanding their mechanism of action and synthesis.
Signaling Pathway: Ubiquitin-Proteasome System Inhibition
Bortezomib exerts its anticancer effects by inhibiting the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1] This inhibition disrupts numerous signaling pathways that are vital for cancer cell survival and proliferation, such as the NF-κB pathway, leading to cell cycle arrest and apoptosis.[1]
Caption: Inhibition of the 26S proteasome by bortezomib.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the Suzuki-Miyaura, Petasis, and Chan-Lam reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for the Petasis reaction.
Application Notes: 3-(N-Methylaminocarbonyl)phenylboronic Acid as a Versatile Building Block in Drug Discovery
Introduction 3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry, integrating a reactive boronic acid moiety with a hydrogen-bond-donating N-methylcarboxamide grou...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry, integrating a reactive boronic acid moiety with a hydrogen-bond-donating N-methylcarboxamide group. This unique combination allows for its versatile application in the synthesis of targeted therapies, particularly kinase inhibitors, through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The boronic acid group serves as a key handle for forming carbon-carbon bonds with various aryl and heteroaryl halides, enabling the construction of complex molecular scaffolds. Simultaneously, the N-methylaminocarbonyl group can participate in crucial hydrogen bonding interactions within the active site of target proteins, enhancing binding affinity and specificity.
3-(N-Methylaminocarbonyl)phenylboronic acid has emerged as a key structural motif in the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. Its utility has been demonstrated in the synthesis of potent inhibitors for signaling pathways such as the PI3K/mTOR and FGFR pathways.
Inhibitors of the PI3K/mTOR Pathway
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Small molecule inhibitors that target kinases within this pathway are of significant therapeutic interest. The N-methylbenzamide substructure, which can be introduced using 3-(N-Methylaminocarbonyl)phenylboronic acid, has been incorporated into potent PI3K/mTOR inhibitors.[4]
Inhibitors of the FGFR Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5][6] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. 3-(N-Methylaminocarbonyl)phenylboronic acid can be utilized as a building block to synthesize FGFR inhibitors that occupy the ATP-binding pocket of the kinase domain.
Illustrative Signaling Pathways
To visualize the role of inhibitors derived from this building block, the following diagrams depict the targeted signaling pathways.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of 3-(N-Methylaminocarbonyl)phenylboronic Acid Pinacol Ester
This protocol describes a common method for the synthesis of the pinacol ester of 3-(N-Methylaminocarbonyl)phenylboronic acid, which is often a more stable and versatile intermediate for subsequent coupling reactions.
Amide Formation: To a solution of 3-bromobenzoyl chloride (1.0 eq) in DCM at 0 °C, add methylamine (2.0 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-N-methylbenzamide.
Borylation: To a flask containing 3-bromo-N-methylbenzamide (1.0 eq), add bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
Reaction: Add anhydrous dioxane to the flask, and degas the mixture with nitrogen for 15 minutes. Heat the reaction mixture at 80 °C for 16 hours.
Purification: After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford 3-(N-Methylaminocarbonyl)phenylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid (or its pinacol ester) with a heteroaryl halide to synthesize a potential kinase inhibitor.[7][8][9]
Materials:
3-(N-Methylaminocarbonyl)phenylboronic acid or its pinacol ester (1.2 eq)
Reaction Setup: In a reaction vessel, combine the heteroaryl halide, 3-(N-Methylaminocarbonyl)phenylboronic acid (or its pinacol ester), Pd(PPh₃)₄, and sodium carbonate.
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Degassing: Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of a compound synthesized using 3-(N-Methylaminocarbonyl)phenylboronic acid against a target kinase (e.g., PI3K, mTOR, or FGFR).
Materials:
Recombinant human kinase (e.g., PI3Kα, mTOR, FGFR1)
Kinase substrate (e.g., a specific peptide or protein)
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
Reaction Mixture: In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific time (e.g., 60 minutes).
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence or fluorescence) is typically proportional to the amount of ADP produced.
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Illustrative Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid in a drug discovery campaign.
Caption: Drug Discovery Workflow.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a series of kinase inhibitors synthesized using 3-(N-Methylaminocarbonyl)phenylboronic acid, illustrating how structure-activity relationships (SAR) can be explored.
Compound ID
Heteroaryl Halide Partner
Target Kinase
IC₅₀ (nM)
Lead-001
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
PI3Kα
150
Lead-002
2-Bromo-5-fluoropyridine
PI3Kα
225
Lead-003
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
mTOR
85
FGFRi-001
2-Chloro-6-methoxypyridine
FGFR1
45
FGFRi-002
4-Bromo-1H-indazole
FGFR1
62
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and does not represent actual experimental results for specific, named compounds. It serves to demonstrate the type of data generated in a drug discovery program utilizing the described building block and protocols.
Application Notes and Protocols for Ligand Selection in Efficient Suzuki Reactions with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with bro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and excellent stereospecificity. Its application is particularly crucial in the development of pharmaceuticals and functional materials, where the synthesis of complex biaryl structures is often required. The efficiency of the Suzuki reaction is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. This is especially true when working with substituted phenylboronic acids, which can present challenges due to steric hindrance or electronic effects.
This document provides a comprehensive guide to ligand selection for Suzuki reactions involving sterically hindered and electron-deficient phenylboronic acids. It includes a selection of high-performance phosphine and N-heterocyclic carbene (NHC) ligands, detailed experimental protocols, and comparative data to facilitate catalyst system optimization.
Ligand Selection Guide
The choice of ligand is critical for a successful Suzuki-Miyaura coupling. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
For Sterically Hindered Phenylboronic Acids: Bulky ligands are generally required to promote the reductive elimination of sterically demanding products. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for coupling ortho-substituted and other sterically hindered aryl partners.[1] Indenyl- and phenanthrene-based phosphine ligands have also demonstrated excellent reactivity in these challenging transformations.[2] N-heterocyclic carbenes (NHCs) with bulky substituents can also be highly efficient.
For Electron-Deficient Phenylboronic Acids: Electron-rich ligands are often preferred to accelerate the oxidative addition of the aryl halide, which can be the rate-limiting step, especially with less reactive aryl chlorides. Ligands such as SPhos and other electron-rich phosphines can be effective.[1] The choice of base and solvent also plays a crucial role in facilitating the transmetalation of electron-poor boronic acids.
Data Presentation: Ligand Performance in Suzuki Reactions
The following tables summarize the performance of various ligands in the Suzuki coupling of representative sterically hindered and electron-deficient phenylboronic acids with different aryl halides.
Table 1: Suzuki Coupling of Sterically Hindered 2,4,6-trimethylphenylboronic Acid with 4-Chlorotoluene
Application Notes and Protocols for Aqueous Phase Suzuki Coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of aqueous media for this transformation aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. This document provides detailed application notes and protocols for the aqueous phase Suzuki coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The presence of the N-methylaminocarbonyl group makes this substrate particularly relevant for the synthesis of bioactive molecules, as the amide functionality is a common feature in pharmaceutical compounds.
Core Concepts and Applications
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, 3-(N-Methylaminocarbonyl)phenylboronic acid) and an organohalide (or triflate). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Performing this reaction in an aqueous phase offers several advantages, including enhanced reaction rates in some cases, simplified product isolation, and improved safety and environmental profiles.
Applications in Drug Discovery:
The biaryl motif formed through Suzuki coupling is a prevalent scaffold in numerous approved drugs and clinical candidates. The ability to couple 3-(N-Methylaminocarbonyl)phenylboronic acid with various (hetero)aryl halides allows for the rapid generation of diverse compound libraries for screening. The N-methylaminocarbonyl group can act as a key hydrogen bond donor/acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.
Experimental Protocols
Below are detailed protocols for the aqueous phase Suzuki coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with a representative aryl bromide. These protocols are based on established methodologies for similar substrates and can be adapted for a range of coupling partners.
Protocol 1: Aqueous Suzuki Coupling using a Water-Soluble Ligand
This protocol utilizes a water-soluble phosphine ligand to ensure the homogeneity of the catalytic system.
Materials:
3-(N-Methylaminocarbonyl)phenylboronic acid
Aryl bromide (e.g., 4-bromoanisole)
Palladium(II) acetate (Pd(OAc)₂)
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
Potassium carbonate (K₂CO₃)
Degassed deionized water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Schlenk flask or reaction vial with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk flask, add 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and TPPTS (0.06 mmol, 6 mol%) in degassed deionized water (5 mL).
Add the catalyst solution to the Schlenk flask containing the reagents.
Seal the flask and purge with an inert gas for 10-15 minutes.
Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aqueous Suzuki Coupling using a Phase-Transfer Catalyst
This protocol is suitable for catalyst systems that are not fully water-soluble and employs a phase-transfer catalyst to facilitate the reaction.[1]
Materials:
3-(N-Methylaminocarbonyl)phenylboronic acid
Aryl bromide (e.g., 4-bromotoluene)
Palladium(II) chloride (PdCl₂)
Tetra-n-butylammonium bromide (TBAB)
Potassium phosphate (K₃PO₄)
Deionized water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Reaction vial with a magnetic stir bar
Procedure:
In a reaction vial, combine 3-(N-Methylaminocarbonyl)phenylboronic acid (1.5 mmol, 1.5 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (1.5 mmol, 1.5 equiv.), and tetra-n-butylammonium bromide (1.5 mmol, 1.5 equiv.).[1]
Add palladium(II) chloride (0.01 mmol, 1 mol%) to the vial.
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.[1]
After the reaction is complete, cool the mixture to room temperature.
Extract the product with ethyl acetate (3 x 10 mL).
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
Filter the solution and remove the solvent under reduced pressure.
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the aqueous phase Suzuki coupling of phenylboronic acids with functionalities similar to 3-(N-Methylaminocarbonyl)phenylboronic acid. This data is intended to serve as a guideline for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Yield
Entry
Palladium Source (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Toluene/H₂O
80
12
~95
2
PdCl₂(dppf) (3)
-
Cs₂CO₃ (2)
Dioxane/H₂O
100
12
~90
3
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
n-Propanol/H₂O
Reflux
1
~85
4
PdCl₂ (0.01)
Lₙ@β-CD
K₃PO₄·7H₂O (1.5)
H₂O
90
4
>95
Data is representative of similar Suzuki coupling reactions and should be used as a reference.
Table 2: Effect of Base and Solvent on Yield
Entry
Catalyst System
Base (equiv.)
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂/SPhos
K₃PO₄ (2)
Toluene/H₂O (10:1)
80
12
High
2
Pd(OAc)₂/SPhos
K₂CO₃ (2)
Toluene/H₂O (10:1)
80
12
Moderate
3
PdCl₂/TBAB
K₃PO₄ (1.5)
H₂O
90
4
High
4
Pd(PPh₃)₄
Na₂CO₃ (2)
n-Propanol/H₂O (5:1)
Reflux
1
High
Yields are qualitative (High, Moderate) and based on general outcomes for analogous substrates.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Aqueous Suzuki Coupling
Caption: A generalized workflow for the aqueous phase Suzuki coupling experiment.
troubleshooting low yield in Suzuki coupling with 3-(N-Methylaminocarbonyl)phenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields or other issues in Suzuki-Miyaura coupling reactions involving 3-(N-Methylaminocarbonyl)phe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields or other issues in Suzuki-Miyaura coupling reactions involving 3-(N-Methylaminocarbonyl)phenylboronic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields with 3-(N-Methylaminocarbonyl)phenylboronic acid?
A1: Low yields with this substrate can stem from several factors. As an electron-deficient boronic acid, 3-(N-Methylaminocarbonyl)phenylboronic acid is prone to slower rates of transmetalation in the Suzuki-Miyaura catalytic cycle.[1] Additionally, the amide functionality can potentially interact with the palladium catalyst, and the boronic acid itself may be susceptible to side reactions like protodeboronation, especially under basic aqueous conditions.[2] Careful optimization of the catalyst system, base, and reaction conditions is crucial for success.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of N-methylbenzamide. This is a common issue with electron-deficient arylboronic acids, particularly in the presence of water and strong bases.[2]
Homocoupling: Dimerization of the boronic acid to form a biphenyl species can occur, often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.
Dehalogenation: The aryl halide starting material can be reduced, leading to the formation of an arene byproduct.
Q3: Can the amide group in my boronic acid interfere with the reaction?
A3: While the amide group is generally well-tolerated in Suzuki couplings, it can potentially coordinate to the palladium center, which might influence the catalytic activity. However, with the appropriate choice of ligands, this is not typically a major inhibitory factor. The primary challenge associated with the N-methylaminocarbonyl group is its electron-withdrawing nature, which deactivates the boronic acid towards transmetalation.
Q4: Is it necessary to protect the amide functionality?
A4: In most cases, it is not necessary to protect the N-methylamide group. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. Protecting the amide would add extra steps to your synthetic route and is generally not required for a successful coupling.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Potential Cause
Troubleshooting Strategy
Rationale
Inactive Catalyst
Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable catalyst (e.g., a palladacycle). Ensure proper storage of catalyst and ligands under an inert atmosphere.
The active Pd(0) species is susceptible to oxidation. Deactivated catalysts are a common cause of reaction failure.
Poor Catalyst/Ligand Choice
For electron-deficient boronic acids, use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps.
These ligands accelerate the key steps in the catalytic cycle, which can be sluggish for challenging substrates.
Inappropriate Base
Switch to a stronger, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
A stronger base can facilitate the formation of the more reactive boronate species, which is necessary for the transmetalation step with an electron-deficient boronic acid.
Low Reaction Temperature
Increase the reaction temperature in increments of 10-20 °C.
Higher temperatures can overcome the activation energy barrier for slow transmetalation.
Oxygen Contamination
Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.
Issue 2: Significant Formation of Byproducts
Observed Byproduct
Potential Cause
Troubleshooting Strategy
Rationale
Protodeboronation Product (N-methylbenzamide)
Presence of excess water and/or a strong protic base (e.g., NaOH).
Use anhydrous solvents and a non-nucleophilic base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). Minimize the amount of water if a co-solvent is necessary.
Water is the proton source for protodeboronation. Using anhydrous conditions or a milder base can significantly suppress this side reaction.
Presence of oxygen. High concentration of Pd(II) species at the start of the reaction.
Rigorously degas the reaction mixture. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0).
Oxygen promotes the oxidative dimerization of the boronic acid. Using a Pd(0) source minimizes the initial concentration of Pd(II).
Dehalogenated Aryl Halide
Inefficient transmetalation or presence of a hydrogen source.
Optimize the catalyst and ligand system to promote faster transmetalation. Ensure solvents are pure and free from potential hydrogen donors.
If transmetalation is slow, the intermediate aryl-palladium-halide complex may undergo other reactions, including reduction.
Data Presentation: Representative Reaction Conditions
The following table summarizes reaction conditions that have been successfully employed for Suzuki couplings of structurally similar electron-deficient or amide-containing arylboronic acids. These can serve as a starting point for optimizing the reaction with 3-(N-Methylaminocarbonyl)phenylboronic acid.
Entry
Aryl Halide
Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Yield (%)
Reference
1
4-Bromoacetophenone
Phenylboronic acid
PdCl₂(PPh₃)₂ (2)
-
K₂CO₃ (2)
Dioxane/H₂O (4:1)
80
95
Fictional Example
2
1-Bromo-4-nitrobenzene
3-Aminocarbonylphenylboronic acid
Pd₂(dba)₃ (1.5)
SPhos (3)
K₃PO₄ (3)
Toluene/H₂O (10:1)
100
88
Fictional Example
3
2-Chloropyridine
3-(N-Methylaminocarbonyl)phenylboronic acid
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄ (2.5)
1,4-Dioxane
110
Optimize
Recommended
4
4-Iodoanisole
3-(N-Methylaminocarbonyl)phenylboronic acid
Pd(PPh₃)₄ (3)
-
Na₂CO₃ (2)
DME/H₂O (3:1)
90
Optimize
Recommended
*Yields for recommended conditions with the target molecule are to be determined experimentally.
Experimental Protocols
General Protocol for Suzuki Coupling with 3-(N-Methylaminocarbonyl)phenylboronic Acid
This protocol is a general starting point and may require optimization for specific aryl halides.
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Schlenk flask or sealed reaction vial
Magnetic stirrer and heating plate/oil bath
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 3-(N-Methylaminocarbonyl)phenylboronic acid, palladium catalyst, ligand, and base.
Evacuate and backfill the flask with inert gas three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
preventing protodeboronation of 3-(N-Methylaminocarbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-(N-Meth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-(N-Methylaminocarbonyl)phenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my experiments with 3-(N-Methylaminocarbonyl)phenylboronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For your experiments, this means your 3-(N-Methylaminocarbonyl)phenylboronic acid will decompose into N-methylbenzamide, which will not participate in the desired cross-coupling reaction, leading to lower yields and purification challenges. This reaction is often problematic in Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions that can promote protodeboronation.[2]
Q2: What factors contribute to the protodeboronation of my boronic acid?
A2: Several factors can increase the rate of protodeboronation:
High pH (Basic Conditions): The reaction is often accelerated at high pH, which is a concern for Suzuki-Miyaura couplings that require a base.[3]
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[1][4][5]
Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to proceed.[2]
Electronic Properties: The 3-(N-Methylaminocarbonyl) group is an electron-withdrawing group, which can influence the susceptibility of the C-B bond to cleavage. Arylboronic acids with electron-withdrawing groups can have decreased yields in protodeboronation under certain acidic conditions, suggesting a complex relationship.[4][5]
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A3: To favor your desired cross-coupling over protodeboronation, consider the following strategies:
Choice of Base: Use milder bases. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong hydroxides like NaOH or KOH.[6][7]
Reaction Temperature: Operate at the lowest temperature that still allows for an efficient catalytic turnover for the desired reaction.
Anhydrous Conditions: Using anhydrous solvents can help, although some water is often necessary for the Suzuki-Miyaura mechanism. The key is to control the amount of water.
Highly Active Catalyst: A more efficient catalyst system can accelerate the desired coupling, outcompeting the slower protodeboronation.[8]
Use a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly reduce protodeboronation.[9]
Q4: Are boronic esters always more stable than the corresponding boronic acid?
A4: While converting a boronic acid to an ester, like a pinacol ester, is a common strategy to increase stability, it does not universally guarantee protection against protodeboronation under all basic aqueous conditions. The stability of boronic esters can be nuanced, and in some cases, hydrolysis of the ester back to the more reactive boronic acid can be a step in the overall protodeboronation process. However, derivatives like MIDA boronates have demonstrated exceptional stability and are used in "slow-release" strategies to maintain a low concentration of the active boronic acid during the reaction, thereby minimizing decomposition.[10][11][12][13]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution(s)
Low yield of desired product and presence of N-methylbenzamide.
High rate of protodeboronation.
1. Switch to a milder base: Replace strong bases (NaOH, KOH) with K₂CO₃ or K₃PO₄. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor progress. 3. Use a boronic acid surrogate: Convert 3-(N-Methylaminocarbonyl)phenylboronic acid to its pinacol or MIDA ester.
Reaction is sluggish and still results in significant protodeboronation.
The catalytic system is not efficient enough, allowing time for the side reaction to occur.
1. Increase catalyst loading: A higher concentration of the catalyst may speed up the desired reaction. 2. Change the ligand: Employ a more effective ligand for the specific coupling reaction.
Inconsistent yields between batches.
Variability in reagent quality or reaction setup.
1. Ensure high-purity reagents: Use freshly purchased or properly stored 3-(N-Methylaminocarbonyl)phenylboronic acid. 2. Maintain an inert atmosphere: Thoroughly degas solvents and the reaction vessel to remove oxygen. 3. Use anhydrous solvents: Minimize water content unless it is a required co-solvent, in which case, use a controlled amount.
Data Presentation
The choice of base is a critical factor in minimizing protodeboronation. The following table summarizes the effect of different bases on the yield of a typical Suzuki-Miyaura coupling reaction. While this data is for a model system (4-bromotoluene and phenylboronic acid), the general trends are applicable to couplings involving 3-(N-Methylaminocarbonyl)phenylboronic acid.
Table 1: Comparison of Yields with Different Bases in a Suzuki-Miyaura Coupling Reaction
Entry
Base
Solvent
Catalyst
Ligand
Temp. (°C)
Time (h)
Yield (%)
1
Na₂CO₃
Toluene/H₂O
Pd(OAc)₂
PPh₃
100
12
85
2
K₂CO₃
Toluene/H₂O
Pd(OAc)₂
PPh₃
100
12
92
3
K₃PO₄
Toluene
Pd(OAc)₂
PPh₃
100
12
95
4
Cs₂CO₃
Dioxane
Pd(OAc)₂
PPh₃
100
12
98
5
NaOH
Toluene/H₂O
Pd(OAc)₂
PPh₃
100
12
60
6
Et₃N
Toluene
Pd(OAc)₂
PPh₃
100
12
45
Data is illustrative and compiled from general findings in Suzuki-Miyaura coupling literature.[6][7] Yields are highly dependent on the specific substrates and conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol employs milder conditions to reduce the rate of protodeboronation of 3-(N-Methylaminocarbonyl)phenylboronic acid.
Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a pre-dried Schlenk flask under an inert atmosphere, add the aryl halide, 3-(N-Methylaminocarbonyl)phenylboronic acid, palladium catalyst, and K₃PO₄.
Add the anhydrous solvent via syringe.
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction mixture to 80 °C and stir.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 3-(N-Methylaminocarbonyl)phenylboronic Acid Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Preparation of MIDA anhydride: In a flask under an inert atmosphere, suspend N-methyliminodiacetic acid in acetic anhydride. Add pyridine and stir at 65 °C for 1 hour. Cool to room temperature, filter the resulting solid, wash with ether, and dry under vacuum.
Formation of MIDA ester: To a solution of 3-(N-Methylaminocarbonyl)phenylboronic acid in anhydrous DMSO, add the prepared MIDA anhydride. Stir at 90 °C for 1 hour.
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the MIDA boronate by column chromatography.
Visualizations
The following diagram illustrates the factors that can lead to the undesired protodeboronation of 3-(N-Methylaminocarbonyl)phenylboronic acid and the preventative strategies that can be employed to favor the desired Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing protodeboronation and preventative measures.
Technical Support Center: Purification Strategies for Products from 3-(N-Methylaminocarbonyl)phenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from cross-coupling re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from cross-coupling reactions involving 3-(N-Methylaminocarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki coupling reactions with 3-(N-Methylaminocarbonyl)phenylboronic acid?
A1: Common impurities include:
Homocoupling products: Formation of biaryl compounds from the coupling of two molecules of the aryl halide or two molecules of the boronic acid. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen.
Unreacted starting materials: Residual 3-(N-Methylaminocarbonyl)phenylboronic acid and the aryl halide coupling partner.
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom on the starting boronic acid.
Palladium catalyst residues: Residual palladium from the catalyst used in the coupling reaction.
Hydrolysis product: Although amides are generally stable, under harsh basic or acidic workup conditions, the N-methylaminocarbonyl group could potentially hydrolyze to the corresponding carboxylic acid.
Q2: My biaryl N-methyl amide product is proving difficult to crystallize. What are some suitable solvent systems to try for recrystallization?
A2: Given the polar nature of the N-methyl amide group, polar solvents are often a good starting point for recrystallization.[1] Consider the following single or mixed solvent systems:
The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2][3]
Q3: I am seeing a streak on my TLC plate during column chromatography. What could be the cause and how can I resolve it?
A3: Streaking on a TLC plate, and by extension, poor separation on a column, for polar compounds like N-methyl amides can be due to several factors:
Strong interaction with silica gel: The polar amide group can interact strongly with the acidic silica gel, leading to tailing.
Inappropriate solvent system: The eluent may not be polar enough to effectively move the compound up the plate.
Sample overload: Too much sample spotted on the TLC plate can cause streaking.
To resolve this, you can:
Increase the polarity of your eluent: For example, increase the percentage of methanol in a dichloromethane/methanol system. A common starting point for polar compounds is 5% methanol in dichloromethane.[4]
Add a small amount of a modifier: Adding a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to the eluent can sometimes improve peak shape by neutralizing active sites on the silica gel.
Use a different stationary phase: Consider using neutral or basic alumina instead of silica gel.
Q4: Is there a risk of my N-methyl amide product hydrolyzing during workup or purification?
A4: N-substituted amides are generally stable to hydrolysis under mild basic conditions often used in Suzuki coupling workups.[5][6] However, prolonged exposure to strong bases or acids, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid and methylamine.[7] It is advisable to use mild basic conditions (e.g., saturated sodium bicarbonate solution) for aqueous washes and to avoid unnecessarily long reaction or workup times at high temperatures.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
Potential Cause
Troubleshooting Steps
Incomplete Reaction
Monitor the reaction progress by TLC or LC-MS to ensure all starting material is consumed before workup.
Product Loss During Extraction
The polar nature of the biaryl N-methyl amide may lead to some solubility in the aqueous layer during extraction. Minimize this by using a saturated brine solution for the final wash and by back-extracting the aqueous layers with the organic solvent.
Product Co-elutes with Impurities During Chromatography
Optimize the solvent system for column chromatography using TLC. A shallower gradient or a different solvent system may be required to achieve better separation.
Product is an Oil and Difficult to Handle
If the product is a non-crystalline oil, purification by flash column chromatography is the most suitable method.[8]
Problem 2: Contamination with Boronic Acid-Related Impurities
Potential Cause
Troubleshooting Steps
Excess Boronic Acid Remaining
Use a minimal excess of the boronic acid in the reaction (e.g., 1.1-1.2 equivalents).
Inefficient Removal During Workup
Perform an aqueous wash with a mild base (e.g., 1M NaOH or saturated NaHCO₃ solution) to extract the acidic boronic acid into the aqueous layer. Be cautious with strong bases to avoid potential amide hydrolysis.
Homocoupling of Boronic Acid
Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) to minimize oxygen, which promotes homocoupling.
Problem 3: Poor Separation During Column Chromatography
Potential Cause
Troubleshooting Steps
Compound is too Polar for Standard Silica Gel Chromatography
Use a more polar eluent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[4]
Compound Streaking on the Column
Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to deactivate acidic sites on the silica gel.
Co-elution of Product and a Close-Running Impurity
Try a different solvent system. For example, if using ethyl acetate/hexane, try dichloromethane/methanol or acetone/hexane. Sometimes changing the solvent class can alter the elution order.
Sample Loaded in a Solvent that is too Polar
Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane) before loading it onto the column. If the product is not soluble, a dry loading technique can be employed.[9]
Quantitative Data Summary
The following table summarizes typical purity levels that can be expected for biaryl amide products after different purification techniques. These are general guidelines, and actual results may vary depending on the specific compound and the nature of the impurities.
Purification Method
Typical Purity Range (%)
Key Considerations
Recrystallization
98 - 99.9
Highly effective for removing small amounts of impurities from a solid product. Purity is highly dependent on the choice of solvent and the cooling rate.[10]
Flash Column Chromatography
95 - 99
Good for separating compounds with different polarities. Purity depends on the resolution between the product and impurities on the column.[11]
Preparative HPLC
> 99.5
Can achieve very high purity but is more expensive and time-consuming for large-scale purifications.
Experimental Protocols
Protocol 1: General Workup Procedure for Suzuki Coupling
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Select an appropriate solvent system: Use TLC to determine a solvent system that gives good separation between your product and any impurities. For polar N-methyl amides, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol) is a good starting point.[4] Aim for an Rf value of ~0.3 for your product.
Pack the column: Pack a silica gel column with the chosen non-polar solvent.
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). If the product is not very soluble, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.
Elute the column: Run the column with the selected solvent system, gradually increasing the polarity if a gradient elution is necessary.
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Choose a suitable solvent: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.[12] For N-methyl amides, polar solvents like ethanol, isopropanol, or acetonitrile are often good choices.[1]
Dissolve the crude product: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.
Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Cool the solution: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]
Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals: Dry the purified crystals under vacuum.
managing impurities in reactions involving 3-(N-Methylaminocarbonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Methylaminocarbonyl)phenylboronic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is designed to help manage impurities and address common issues encountered during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 3-(N-Methylaminocarbonyl)phenylboronic acid?
A1: Like many boronic acids, 3-(N-Methylaminocarbonyl)phenylboronic acid is susceptible to forming several common impurities during synthesis, storage, or in the course of a reaction. These include:
Boroxine (Anhydride): Boronic acids can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is often reversible upon treatment with water. The formation of boroxines can be accelerated by heat or storage in a non-anhydrous environment.
Homocoupling Product: In the presence of a palladium catalyst and oxygen, boronic acids can couple with themselves to form a biaryl impurity. In this case, it would be N,N'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxamide.
Protodeboronation Product: This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of N-methylbenzamide.[1] This can be promoted by factors such as elevated temperatures, the presence of water, and the electronic properties of the boronic acid itself.
Starting Materials and Synthesis Byproducts: Residual starting materials from the synthesis of the boronic acid or byproducts from incomplete reactions can also be present as impurities.
Q2: How should I store 3-(N-Methylaminocarbonyl)phenylboronic acid to minimize degradation?
A2: To minimize the formation of impurities, especially boroxine, it is recommended to store 3-(N-Methylaminocarbonyl)phenylboronic acid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). A refrigerator is a suitable storage location. Avoid exposure to moisture and air.
Q3: My Suzuki-Miyaura reaction with 3-(N-Methylaminocarbonyl)phenylboronic acid has a low yield. What are the likely causes?
A3: Low yields in Suzuki-Miyaura reactions can stem from several factors:
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that your reaction is properly degassed to prevent oxidative degradation of the catalyst.
Base Selection: The choice and quality of the base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base can be substrate-dependent.
Solvent Quality: The solvent should be dry and degassed. The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.
Reaction Temperature: The reaction may require optimization of the temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to degradation of the starting materials or catalyst.
Protodeboronation: As mentioned, this side reaction can consume your boronic acid, leading to lower yields of the desired product.
Q4: How can I detect impurities in my 3-(N-Methylaminocarbonyl)phenylboronic acid sample or reaction mixture?
A4: Several analytical techniques can be employed to detect and quantify impurities:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the boronic acid and its non-volatile impurities. A reversed-phase C18 column is often suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities if their signals do not overlap with the main component. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its corresponding boroxine.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, such as the protodeboronation product (N-methylbenzamide).
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting a low-yielding Suzuki-Miyaura reaction involving 3-(N-Methylaminocarbonyl)phenylboronic acid.
Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Presence of Significant Impurities in the Product
This guide outlines steps to identify and mitigate common impurities in reactions with 3-(N-Methylaminocarbonyl)phenylboronic acid.
Impurity Detected
Potential Cause(s)
Recommended Action(s)
Boroxine
- Water present in the reaction- High reaction temperature
- Use anhydrous solvents and reagents.- Dry the boronic acid before use.- Consider converting the boronic acid to a boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling Product
- Oxygen in the reaction mixture- Inefficient catalyst system
- Thoroughly degas the solvent and reaction mixture.- Maintain a positive pressure of an inert gas.- Use a more active palladium pre-catalyst.
Protodeboronation Product
- Presence of water or protic solvents- High temperature- Certain bases
- Use rigorously dried solvents.- Optimize the reaction temperature to the lowest effective level.- Screen alternative bases (e.g., potassium fluoride).
Unreacted Starting Materials
- Insufficient reaction time or temperature- Catalyst deactivation
- Increase reaction time and/or temperature.- Add a fresh portion of the catalyst.- Ensure an inert atmosphere is maintained.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Generalized workflow for a Suzuki-Miyaura coupling reaction.
- Use a C18 reversed-phase column.- A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a good starting point.- Monitor at a wavelength where all components have some absorbance (e.g., 254 nm).
LC-MS
All impurities
- Provides mass information for impurity identification.- Can detect impurities at low levels.
¹H NMR
All impurities with distinct proton signals
- Can be used for quantification if a suitable internal standard is used.- Boroxine may exist in equilibrium with the boronic acid in solution, potentially complicating the spectrum.
¹¹B NMR
Boronic acid vs. Boroxine
- The boronic acid will have a chemical shift around 28-30 ppm, while the boroxine will be upfield, around 21-23 ppm.
GC-MS
Protodeboronation product (N-methylbenzamide) and other volatile impurities
- The boronic acid itself is not volatile and will not be observed without derivatization.
Technical Support Center: Suzuki Reactions with Functionalized Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving functionalized phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors I should investigate?
A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the following key parameters is recommended:
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure that the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
Reagent Purity and Stability: Verify the purity of both the aryl halide and the functionalized phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1] Impurities in the starting materials can poison the palladium catalyst.[4][5][6]
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[2][7] Here are strategies to minimize homocoupling:
Rigorous Exclusion of Oxygen: Ensure the reaction mixture is thoroughly deoxygenated. Subsurface sparging with an inert gas like nitrogen before adding the catalyst is an effective method.[2][8]
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling, without interfering with the catalytic cycle.[2][8]
Catalyst Choice: In some cases, using a heterogeneous catalyst like Pd on carbon can result in lower levels of homocoupling compared to homogeneous Pd(II) sources like Pd(OAc)₂.[2]
Q3: My functionalized phenylboronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?
A3: The degradation of boronic acids, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom), is a frequent issue, especially with electron-rich or certain electron-deficient arylboronic acids.[1][3][9] To mitigate this:
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[1][3]
Use More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[3][9] These reagents often release the active boronic acid species slowly into the reaction mixture.[3]
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[3]
Troubleshooting Guides
Issue 1: Catalyst Deactivation with Electron-Rich Phenylboronic Acids
Electron-rich phenylboronic acids can be challenging substrates in Suzuki couplings. The increased electron density on the aromatic ring can affect the transmetalation step.
Troubleshooting Flowchart for Electron-Rich Phenylboronic Acids
Caption: Troubleshooting workflow for Suzuki reactions with electron-rich phenylboronic acids.
Recommended Conditions for Electron-Rich Phenylboronic Acids
Parameter
Recommendation
Rationale
Base
K₂CO₃, K₃PO₄, Cs₂CO₃, KF
Milder bases can reduce the rate of protodeboronation, which is a common issue with electron-rich systems.[1]
Solvent
Toluene, Dioxane, THF (often with water)
Aprotic solvents can be used, but aqueous mixtures are common. Ensure thorough degassing.
Ligand
Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands)
These ligands can facilitate the oxidative addition step, which may be slower with electron-rich aryl halides.[10]
Temperature
80-110 °C
Start at a moderate temperature and adjust as needed.
Issue 2: Catalyst Deactivation with Electron-Poor Phenylboronic Acids
Electron-poor phenylboronic acids can also present challenges, often related to the transmetalation step of the catalytic cycle.
Troubleshooting Flowchart for Electron-Poor Phenylboronic Acids
Caption: Troubleshooting workflow for Suzuki reactions with electron-poor phenylboronic acids.
Recommended Conditions for Electron-Poor Phenylboronic Acids
Parameter
Recommendation
Rationale
Base
K₃PO₄, Cs₂CO₃
Stronger bases are often required to facilitate the transmetalation of electron-poor boronic acids.[1]
These ligands can accelerate the reductive elimination step, which can be slow with electron-deficient partners.[11]
Temperature
80-120 °C
Higher temperatures may be necessary to drive the reaction to completion.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the functionalized phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[1]
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.[1]
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Purification of Phenylboronic Acids via Diethanolamine Adduct Formation
Dissolution: In a vial with a stir bar, dissolve the crude phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or methylene chloride.[1]
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]
Precipitation: A precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the adduct precipitates.[1]
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can often be used directly in Suzuki coupling reactions.[1]
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways leading to the deactivation of the palladium catalyst in Suzuki-Miyaura reactions.
Technical Support Center: Optimizing 3-(N-Methylaminocarbonyl)phenylboronic Acid Couplings
Welcome to the technical support center for improving the reaction rate and success of Suzuki-Miyaura couplings involving 3-(N-Methylaminocarbonyl)phenylboronic acid. This resource provides researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for improving the reaction rate and success of Suzuki-Miyaura couplings involving 3-(N-Methylaminocarbonyl)phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments with this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 3-(N-Methylaminocarbonyl)phenylboronic acid is slow or not proceeding to completion. What are the most common causes?
A1: Slow or failed couplings with this substrate are often due to its electronic properties. The N-methylaminocarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the crucial transmetalation step in the catalytic cycle.[1] Key areas to investigate first are the catalyst system (palladium source and ligand), the choice of base, and the reaction conditions.[2] Inadequate degassing, leading to oxygen contamination, can also cause catalyst decomposition and homocoupling of the boronic acid.[2]
Q2: How can I prevent the common side reaction of protodeboronation with my boronic acid?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent issue, particularly with electron-deficient boronic acids in the presence of water and a strong base.[2][3] To mitigate this:
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.[2]
Use Boronic Esters: Protecting the boronic acid as a pinacol or MIDA ester can improve its stability and prevent premature decomposition.[4][5] These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and degradation over time.[3]
Q3: I am observing significant homocoupling of my 3-(N-Methylaminocarbonyl)phenylboronic acid. What causes this and how can I minimize it?
A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that facilitate this unwanted reaction.[4] To prevent homocoupling:
Thorough Degassing: Ensure your solvents are properly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[2]
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.[2]
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species present that contribute to homocoupling.[4]
Troubleshooting Guide
Issue 1: Low to No Product Yield
If your reaction shows minimal or no formation of the desired product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield. (Max-width: 760px)
Data Presentation: Catalyst & Base Selection
The choice of catalyst, ligand, and base is critical for overcoming the lower reactivity of 3-(N-Methylaminocarbonyl)phenylboronic acid. The following tables summarize catalyst systems and bases that are effective for electron-deficient Suzuki-Miyaura couplings.[1]
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Substrates
Catalyst System
Ligand Type
Key Advantages
Potential Drawbacks
Typical Loading (mol%)
Pd(OAc)₂ / SPhos
Buchwald-type phosphine
High activity for a broad range of substrates, including electron-deficient ones.
Air-sensitive, higher cost.
1-2
Pd₂(dba)₃ / XPhos
Buchwald-type phosphine
Excellent for sterically hindered and electron-poor substrates.
Air-sensitive, higher cost.
1-2
Pd(PPh₃)₄
Tetrakis(triphenylphosphine)
Readily available, well-understood.
Lower activity for challenging substrates, may require higher temperatures.
2-5
PdCl₂(dppf)
Diphosphine complex
Good for a range of substrates, relatively air-stable.
May not be as active as Buchwald-type systems for this specific substrate.
2-5
Data compiled from literature for analogous electron-deficient substrates.[1]
Table 2: Comparison of Bases and Solvent Systems
Base
Solvent System
Key Advantages
Potential Drawbacks
K₃PO₄
Toluene/H₂O or Dioxane/H₂O
Often effective for challenging couplings, promotes high reaction rates.
Strong base, can promote protodeboronation in high water content.
Cs₂CO₃
Dioxane or THF
Strong base that can accelerate slow reactions.
Higher cost, can promote side reactions.
K₂CO₃
Dioxane/H₂O or Ethanol/H₂O
Common and effective base of moderate strength. Good starting point.
May be too weak for very challenging couplings.
KF
Anhydrous THF or Dioxane
Mild base, effective at minimizing protodeboronation.
May result in slower reaction rates.
Data compiled from literature for Suzuki-Miyaura couplings.[1][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with an aryl bromide.
Caption: General experimental workflow for Suzuki coupling. (Max-width: 760px)
Procedure:
Preparation: To a dry reaction vessel, add the aryl bromide (1.0 eq), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[7]
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq).[8]
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.[7]
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times, which can be beneficial for preventing the degradation of sensitive substrates.[7]
Materials:
Same as Protocol 1, but using a microwave-safe reaction vial.
A more robust catalyst system is often preferred (e.g., Pd(OAc)₂ / SPhos).
Procedure:
Preparation: In a microwave vial, combine the aryl bromide (1.0 eq), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.5 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).[7]
Catalyst and Solvent: Add the palladium catalyst and any additional ligand, followed by the chosen degassed solvent.[7]
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7]
Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.[7]
Technical Support Center: 3-(N-Methylaminocarbonyl)phenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid in cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling experiments with 3-(N-Methylaminocarbonyl)phenylboronic acid, focusing on prevalent side reactions such as protodeboronation and homocoupling.
Problem 1: Low or No Yield of the Desired Cross-Coupling Product
Possible Causes and Solutions:
Cause
Recommended Action
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of N-methylbenzamide.[1] This is a common side reaction for arylboronic acids, particularly under basic conditions.[1]
- Optimize the base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH. The choice of base is critical and often interdependent with the solvent.[2] - Anhydrous conditions: Ensure all reagents and solvents are dry, as water can facilitate protodeboronation. - Reaction temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[3]
- Degas solvents: Thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) prior to use.[4] - Inert atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[4] - Catalyst choice: Some palladium catalysts may favor homocoupling more than others. Consider screening different palladium sources and ligands.
Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the specific substrate.
- Use a fresh catalyst: Ensure the palladium source and ligands are of high quality and stored properly. - Screen different catalysts: Test various palladium precatalysts and ligands. For electron-deficient boronic acids, ligands like SPhos may improve yields.[5]
Incorrect Reaction Conditions: Suboptimal solvent, temperature, or reaction time.
- Solvent screening: Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with water as a co-solvent.[6] The choice can significantly impact the outcome. - Temperature and time optimization: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
impact of water on the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid in aqueous environments. Belo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid in aqueous environments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(N-Methylaminocarbonyl)phenylboronic acid in the presence of water?
A1: The two main degradation pathways for 3-(N-Methylaminocarbonyl)phenylboronic acid in aqueous media are protodeboronation and oxidation.
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-methylbenzamide.[1] This is a common undesired side reaction in applications such as Suzuki-Miyaura cross-coupling reactions.[1]
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-hydroxy-N-methylbenzamide) and boric acid.[2][3] This process can be accelerated by the presence of reactive oxygen species (ROS) and certain metal catalysts.[2][3]
Q2: How does the N-methylaminocarbonyl substituent affect the stability of the phenylboronic acid?
A2: The N-methylaminocarbonyl group at the meta position is considered to be electron-withdrawing. Electron-withdrawing substituents can influence the rate of degradation. Specifically, they can increase the rate of base-catalyzed protodeboronation by stabilizing a transient aryl anion intermediate.[4] Therefore, 3-(N-Methylaminocarbonyl)phenylboronic acid may be more susceptible to protodeboronation under basic conditions compared to unsubstituted phenylboronic acid.[4]
Q3: What is the effect of pH on the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid in aqueous solutions?
A3: The stability of arylboronic acids is highly pH-dependent.[5]
Neutral pH: Generally, boronic acids are most stable at a neutral pH.
Acidic Conditions: Acid-catalyzed protodeboronation can occur.
Basic Conditions: Base-catalyzed protodeboronation is often more significant, particularly for arylboronic acids with electron-withdrawing groups.[1][4] The reaction rate often increases at high pH due to the formation of the more reactive boronate anion (Ar-B(OH)₃⁻).[1][4]
Q4: How should 3-(N-Methylaminocarbonyl)phenylboronic acid be stored to ensure its stability?
A4: To maximize the shelf-life of 3-(N-Methylaminocarbonyl)phenylboronic acid, it should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions using 3-(N-Methylaminocarbonyl)phenylboronic acid can often be attributed to the degradation of the boronic acid before or during the reaction.
Potential Cause
Troubleshooting Steps
Protodeboronation
- Optimize Base: Use the mildest effective base. Consider carbonates (e.g., K₂CO₃) or phosphates (e.g., K₃PO₄) instead of stronger hydroxides.[6] - Control Temperature: Avoid unnecessarily high temperatures. - Minimize Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed. - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxygen-mediated side reactions.[6]
Oxidative Degradation
- Degas Solvents: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[6] - Use Pd(0) Catalyst: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) to avoid potential oxidation of the boronic acid by Pd(II) precursors.[6]
Poor Solubility
- Solvent System: Use a solvent mixture that ensures the solubility of all reactants, such as toluene/water or dioxane/water.[7]
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent results can arise from the variable quality of the 3-(N-Methylaminocarbonyl)phenylboronic acid due to degradation during storage or handling.
Potential Cause
Troubleshooting Steps
Degradation of Boronic Acid Stock
- Check Purity: Before use, check the purity of the boronic acid by NMR (¹H and ¹¹B) or HPLC to assess for the presence of degradation products. - Fresh Reagent: Use a fresh bottle of the boronic acid or purify the existing stock if significant degradation is detected. - Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere).
Moisture in Reaction
- Dry Solvents and Reagents: Use anhydrous solvents and dry all solid reagents before setting up the reaction. - Flame-Dry Glassware: Flame-dry all glassware under vacuum or in an oven to remove adsorbed water.
Experimental Protocols
Stability Assessment of 3-(N-Methylaminocarbonyl)phenylboronic acid
This protocol outlines a general method for assessing the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid under specific aqueous conditions.
Materials:
3-(N-Methylaminocarbonyl)phenylboronic acid
Buffer solutions of desired pH (e.g., pH 4, 7, and 10)
Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal)
HPLC or NMR spectrometer
Thermostated reaction vessel
Procedure:
Prepare a stock solution of 3-(N-Methylaminocarbonyl)phenylboronic acid and the internal standard in an organic solvent (e.g., acetonitrile or dioxane).
In a thermostated vessel at a controlled temperature, add a known volume of the stock solution to the aqueous buffer.
At regular time intervals, withdraw aliquots of the reaction mixture.
Quench any ongoing reaction by appropriate means (e.g., immediate dilution with mobile phase for HPLC).
Analyze the samples by HPLC or ¹H NMR to determine the concentration of the remaining 3-(N-Methylaminocarbonyl)phenylboronic acid relative to the internal standard.
Plot the concentration of the boronic acid versus time to determine the rate of degradation.
Analytical Methods for Monitoring Degradation:
Technique
Application
HPLC-UV
Quantitative analysis of the disappearance of the starting material and the appearance of degradation products. A stability-indicating method should be developed.[8]
LC-MS
Identification and structural elucidation of degradation products.[8]
¹H NMR
Monitoring the change in signals corresponding to the starting material and the formation of protodeboronated product (N-methylbenzamide).
¹¹B NMR
Observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of boronate esters.[8]
Visualizations
Figure 1. Experimental workflow for assessing the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid.
Figure 2. Primary degradation pathways of 3-(N-Methylaminocarbonyl)phenylboronic acid in aqueous media.
Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura coupling reactions involving sterically hindered substitute...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura coupling reactions involving sterically hindered substituted phenylboronic acids.
Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and a substituted phenylboronic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in sterically demanding Suzuki-Miyaura couplings are common and typically stem from the reduced reactivity of the substrates due to steric bulk around the reaction sites. This hindrance can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The most critical parameters to optimize are the choice of ligand and base.[1] Standard catalysts like Pd(PPh₃)₄ are often not effective in these cases.[2]
Q2: Which type of ligand is most effective for coupling sterically hindered substrates?
A2: For challenging couplings involving sterically hindered partners, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in promoting these reactions.[2] N-heterocyclic carbene (NHC) ligands are also very effective, with some enabling reactions to proceed even at room temperature.[3] For particularly demanding couplings, specialized ligands like BI-DIME and AntPhos have shown exceptional reactivity.[4]
Q3: I am observing significant protodeboronation of my phenylboronic acid. How can this side reaction be minimized?
A3: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, particularly with electron-rich boronic acids or under harsh conditions. To mitigate this, consider the following strategies:
Use milder bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less harsh than strong bases like sodium hydroxide.
Employ boronic esters: Pinacol esters (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.
Anhydrous conditions: Ensure your reaction is set up under strictly anhydrous conditions, as water can facilitate protodeboronation.
Q4: What is the optimal choice of base and solvent for couplings with sterically hindered phenylboronic acids?
A4: The selection of base and solvent is crucial and can dramatically influence the reaction outcome.
Bases: A moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary to achieve good yields.[3]
Solvents: Aprotic solvents are commonly used. Toluene, dioxane, and tetrahydrofuran (THF) are all suitable choices. The combination of t-BuOK in dioxane has been shown to be particularly effective for challenging couplings.[3]
Q5: My reaction is still not proceeding to completion despite using a bulky phosphine ligand and a strong base. What other parameters can I adjust?
A5: If you are still facing difficulties, consider the following adjustments:
Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates. Solvents with higher boiling points, like xylenes, can be used to achieve higher reaction temperatures.[4]
Increase catalyst and ligand loading: For particularly challenging reactions, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can improve conversion.
Degas the reaction mixture thoroughly: Oxygen can lead to catalyst degradation and side reactions. Degassing the solvent and reaction mixture by purging with an inert gas (argon or nitrogen) is critical.
Data Presentation: Ligand Effects on a Sterically Demanding Coupling
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid, a sterically challenging transformation.
Entry
Ligand
Conversion (%) [b]
Yield of Product (%) [c]
1
BI-DIME
100
31
2
AntPhos
100
58
3 [d]
AntPhos
100
63
4
DPPF
54
0
5
DPPE
100
0
6
DPPP
100
0
7
DPPB
100
0
8
S-Phos
100
3
9
X-Phos
46
0
10
Ru-Phos
52
0
11
PCy₃
100
0
12
PPh₃
83
0
[a] Reactions were performed in toluene under nitrogen at 110 °C for 24 h in the presence of 1 mol % Pd(OAc)₂ and 2 mol % ligand with K₃PO₄ as the base unless otherwise specified.[4]
[b] Conversions were analyzed by reversed-phase HPLC on a C-18 column.[4]
[c] Isolated yields.[4]
[d] The reaction was run in xylenes at 140 °C for 12 h.[4]
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
comparison of 3-(N-Methylaminocarbonyl)phenylboronic acid with other boronic acids in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a key factor influencing the reaction's efficiency, yield, and substrate scope. This guide provides a detailed comparison of 3-(N-Methylaminocarbonyl)phenylboronic acid, an electron-deficient boronic acid, with other commonly used boronic acids in the Suzuki-Miyaura coupling.
Performance Comparison of Boronic Acids
The electronic nature of substituents on the aryl boronic acid significantly affects the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Boronic acids with electron-donating groups (EDGs) are generally more nucleophilic and tend to react faster, while those with electron-withdrawing groups (EWGs), such as 3-(N-Methylaminocarbonyl)phenylboronic acid, can be more challenging coupling partners due to their reduced nucleophilicity.[3][4] However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, and base, electron-deficient boronic acids can be coupled effectively.[4]
The N-methylaminocarbonyl group at the meta-position of the phenyl ring in 3-(N-Methylaminocarbonyl)phenylboronic acid makes the boron center more electrophilic, potentially slowing the rate-determining transmetalation step of the Suzuki coupling. This effect is contrasted with boronic acids bearing electron-donating groups, like methoxy or methyl substituents, which enhance the nucleophilicity of the organic group to be transferred.
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions using various boronic acids, illustrating the impact of electronic effects.
Arylboronic Acid
Substituent Type
Coupling Partner (Aryl Halide)
Catalyst/Ligand
Base
Solvent
Yield (%)
3-(N-Methylaminocarbonyl)phenylboronic acid
Electron-Withdrawing (EWG)
4-Bromoanisole
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
~85-95% (expected)
Phenylboronic acid
Neutral
4-Iodoanisole
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
95%
4-Methoxyphenylboronic acid
Electron-Donating (EDG)
4-Iodoanisole
Pd-PEPPSI-IPr
KOt-Bu
Toluene
High Yield
4-Chlorophenylboronic acid
Electron-Withdrawing (EWG)
4-Iodoanisole
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
88%
Experimental Protocols
A successful Suzuki-Miyaura coupling requires careful selection of reagents and reaction conditions. Below is a general experimental protocol that can be adapted for the coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid.
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, 3-(N-Methylaminocarbonyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
Solvent Addition: Add degassed toluene and degassed water via syringe.[1]
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][5]
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Mechanistic Overview and Visualizations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][6] The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[2][6]
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically facilitated by a base. This is often the rate-determining step.[2][6]
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of a suitable boronic acid is a critical decision in the planning of a Suzuki-Miyaura coupling. The following workflow provides a logical approach to this selection process.
Caption: Workflow for selecting a boronic acid in Suzuki-Miyaura coupling.
Reactivity of Meta-Substituted Phenylboronic Acids in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of meta-substituted phenylboronic acids in three key cross-coupling reactions: Suzuki-Miyaura, Stille, and Heck, supported by available experimental data and detailed methodologies.
The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences the rate and yield of cross-coupling reactions. Understanding these effects is crucial for reaction optimization and the rational design of synthetic routes. This guide focuses on substituents at the meta position, which primarily exert an electronic influence with minimal steric hindrance compared to the ortho position.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reactivity of meta-substituted phenylboronic acids in this reaction is strongly influenced by the electronic properties of the substituent.
Comparative Performance of meta-Substituted Phenylboronic Acids
The following table summarizes the performance of various meta-substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole. The data for m-nitrophenylboronic acid is derived from a direct comparative study, while the data for other substituents are illustrative, based on established principles of physical organic chemistry, to provide a relative measure of reactivity.[1][2] Generally, electron-donating groups (EDGs) on the phenylboronic acid accelerate the transmetalation step, a key step in the catalytic cycle, leading to higher yields and shorter reaction times.[3][4] Conversely, electron-withdrawing groups (EWGs) can decelerate this step.[2]
Phenylboronic Acid Derivative
meta-Substituent
Substituent Effect
Plausible Yield (%) [a]
Plausible Reaction Time (h) [a]
Key Considerations
3-Methoxyphenylboronic acid
-OCH₃
Electron-Donating
90
5
The electron-donating methoxy group enhances the nucleophilicity of the aryl group, facilitating transmetalation.
3-Tolylboronic acid
-CH₃
Weakly Electron-Donating
88
5.5
The methyl group provides a mild activating effect.
The inductive electron-withdrawing effect of chlorine slightly deactivates the boronic acid.
3-Nitrophenylboronic acid
-NO₂
Strongly Electron-Withdrawing
75 [b]
10 [b]
The potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the aryl group, slowing down transmetalation.[2]
[a] Plausible yields and reaction times are based on general principles and the specific data for m-nitrophenylboronic acid for illustrative comparison.[1][3] [b] Experimental data from the coupling with 4-bromoanisole.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a meta-substituted phenylboronic acid with an aryl halide.[4][5]
Materials:
Aryl halide (1.0 equiv)
meta-Substituted phenylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 equiv)
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
To a flame-dried round-bottom flask, add the aryl halide, meta-substituted phenylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Arylboronic Acids as Atypical Partners
For the purpose of this guide, a general protocol for a standard Stille coupling is provided.
Experimental Protocol: General Stille Coupling
The following is a general procedure for a Stille coupling reaction.[7]
Materials:
Organic halide or triflate (1.0 equiv)
Organostannane (1.1 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Ligand (optional, e.g., PPh₃, AsPh₃)
Solvent (e.g., Toluene, THF, DMF)
Procedure:
In a flame-dried flask, dissolve the organic halide or triflate and the organostannane in the solvent.
Degas the solution with a stream of inert gas for 15-20 minutes.
Add the palladium catalyst (and ligand, if used) under a counterflow of inert gas.
Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture and partition between an organic solvent and water.
To remove tin byproducts, the organic layer can be washed with an aqueous solution of KF.
Dry the organic layer, concentrate, and purify the product by chromatography.
Heck Reaction: Limited Data on meta-Substituted Phenylboronic Acid Reactivity
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene. An oxidative variant, the Matsuda-Heck reaction, can utilize arylboronic acids in place of aryl halides.[1][8] However, systematic studies detailing the impact of meta-substituents on the phenylboronic acid are scarce. The available literature primarily focuses on the influence of substituents on the alkene coupling partner.[1]
Generally, the electronic nature of the arylboronic acid is expected to influence the rate of transmetalation to the palladium center, similar to the Suzuki-Miyaura reaction.
Experimental Protocol: Oxidative Heck Reaction
The following is a general protocol for a palladium-catalyzed oxidative Heck reaction of a phenylboronic acid with an alkene.[8]
Materials:
Alkene (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
Oxidant (e.g., benzoquinone, Cu(OAc)₂, O₂)
Solvent (e.g., Toluene, DMF, Acetone)
Procedure:
To a reaction vessel, add the alkene, phenylboronic acid, palladium catalyst, and oxidant.
Add the solvent and stir the mixture at the desired temperature (can range from room temperature to 100 °C).
Monitor the reaction by TLC or GC-MS.
After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
This guide provides a comparative overview of the reactivity of meta-substituted phenylboronic acids in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. For the Suzuki-Miyaura reaction, a clear trend of reactivity is observed, with electron-donating groups enhancing reaction rates and yields. For the Stille and Heck reactions, while phenylboronic acids can be employed in oxidative variants, there is a notable lack of systematic, comparative data for meta-substituted analogues. The provided experimental protocols offer a starting point for researchers to explore these powerful synthetic transformations. Further quantitative studies are needed to fully elucidate the reactivity patterns of substituted phenylboronic acids in a broader range of cross-coupling reactions.
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 3-(N-Methylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the construction of biaryl motifs prevalent in pharmaceu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the construction of biaryl motifs prevalent in pharmaceuticals and advanced materials. While 3-(N-Methylaminocarbonyl)phenylboronic acid is a widely utilized reagent for introducing the N-methylbenzamide moiety, its stability and handling characteristics can present challenges in complex synthetic campaigns. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of biaryls containing this important structural unit, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates the performance of established and emerging alternatives to 3-(N-Methylaminocarbonyl)phenylboronic acid for biaryl synthesis. The primary alternatives within the Suzuki-Miyaura coupling framework include potassium 3-(N-methylaminocarbonyl)phenyltrifluoroborate and 3-(N-methylaminocarbonyl)phenyl MIDA boronate, which offer enhanced stability and ease of handling. Beyond the Suzuki-Miyaura reaction, this guide explores alternative cross-coupling strategies, namely Negishi, Stille, and Buchwald-Hartwig couplings, as viable pathways to the target biaryl compounds. Each alternative is assessed based on reaction efficiency, substrate scope, functional group tolerance, and operational simplicity.
Suzuki-Miyaura Coupling: A Comparison of Boron Reagents
The choice of the organoboron reagent is critical to the success of a Suzuki-Miyaura coupling. While boronic acids are the traditional choice, their susceptibility to protodeboronation and trimerization into boroxines can lead to diminished yields and reproducibility. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as robust alternatives.
Data Presentation: Performance of Boron Reagents in Suzuki-Miyaura Coupling
Potassium Organotrifluoroborates: These crystalline salts exhibit significantly enhanced stability towards air and moisture compared to boronic acids, facilitating easier storage and handling.[3] They are readily prepared from the corresponding boronic acids.[3]
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[4] They can act as a protecting group for the boronic acid functionality, allowing for a slow release of the active reagent under basic aqueous conditions, which can be advantageous in complex, multi-step syntheses.[1]
Alternative Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions offer viable synthetic routes to biaryls.
1. Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Organozinc compounds often exhibit higher reactivity than their boronic acid counterparts, which can be beneficial for challenging couplings.[5]
2. Stille Coupling: The Stille reaction utilizes organostannane reagents. A key advantage is the tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.[3][6]
3. Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, it can be conceptually applied in a two-step sequence to achieve biaryl synthesis. For instance, coupling of 3-bromobenzonitrile with an appropriate aryl partner followed by nitrile hydrolysis and amidation with methylamine. A more direct, albeit less common, approach would involve the coupling of an amine with a suitable aryl partner to form a precursor that can be further elaborated.
Data Presentation: Comparison of Alternative Coupling Reactions
Coupling Reaction
Organometallic Reagent
Coupling Partner
Catalyst
Key Features
Negishi
3-(N-Methylaminocarbonyl)phenylzinc halide
Aryl halide/triflate
Pd or Ni catalyst
High reactivity, good functional group tolerance.[5][7]
Stille
3-(N-Methylaminocarbonyl)phenylstannane
Aryl halide/triflate
Pd catalyst
Excellent functional group tolerance, stable reagents, toxic byproducts.[3][6]
Buchwald-Hartwig
Methylamine (for amidation step)
3-Aryl-benzoyl chloride
Pd catalyst
Primarily for C-N bond formation, indirect route to the target biaryl.[8][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
A representative procedure for the coupling of a potassium aryltrifluoroborate with an aryl bromide is as follows:
To a reaction vessel, add the aryl bromide (1.0 equiv), potassium aryltrifluoroborate (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃, 2-3 equiv).
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
A suitable solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane) and water, is added.
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates
A representative procedure for the coupling of an aryl MIDA boronate with an aryl bromide is as follows:
In a reaction vessel, combine the aryl MIDA boronate (1.0 equiv), the aryl bromide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
The vessel is purged with an inert gas.
A solvent system of THF and water is added.
The mixture is heated (e.g., 60-80 °C) and stirred until the starting materials are consumed.
After cooling, the mixture is worked up by extraction with an organic solvent.
The combined organic layers are dried and concentrated, and the product is purified by chromatography.[2]
General Protocol for Negishi Coupling
A representative procedure for a Negishi coupling is as follows:
The organozinc reagent is prepared in situ or from a pre-formed stock solution. For in situ generation, an aryl halide is treated with activated zinc dust.
In a separate flask under an inert atmosphere, the aryl halide (1.0 equiv), a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF, DMF) are combined.
The organozinc reagent (1.1-1.5 equiv) is added to the reaction mixture.
The reaction is stirred at room temperature or heated until completion.
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified.[5][10]
General Protocol for Stille Coupling
A representative procedure for a Stille coupling is as follows:
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF).
In some cases, a copper(I) co-catalyst or a lithium chloride additive is beneficial.
The reaction mixture is heated until the starting material is consumed.
Work-up typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.
The organic layer is then dried, concentrated, and the product is purified by chromatography.[6][11]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Biaryl Synthesis via Cross-Coupling
Caption: General experimental workflow for biaryl synthesis via cross-coupling.
Conclusion
The selection of a reagent for the introduction of the 3-(N-Methylaminocarbonyl)phenyl moiety in biaryl synthesis is a critical decision that impacts reaction efficiency, scalability, and overall cost-effectiveness. While 3-(N-Methylaminocarbonyl)phenylboronic acid remains a viable option, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and handling, which can lead to more robust and reproducible synthetic procedures. For cases where boronic acid-based methods are suboptimal, Negishi and Stille couplings provide powerful, albeit distinct, alternative strategies. The choice of the optimal method will depend on a careful evaluation of the specific synthetic challenge, including the nature of the coupling partners, functional group compatibility, and practical considerations such as reagent availability and toxicity.
A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Reactions with 3-(N-Methylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium precatalyst is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides a comparative analysis of commonly employed palladium precatalysts for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with various aryl bromides. The data presented herein is a compilation from individual studies to facilitate an objective comparison of catalyst performance.
Performance Comparison of Palladium Precatalysts
The following tables summarize the performance of different classes of palladium precatalysts in the Suzuki-Miyaura coupling reaction with 3-(N-Methylaminocarbonyl)phenylboronic acid. The data highlights the reaction conditions and corresponding yields, offering a clear comparison of their effectiveness with different aryl bromide coupling partners.
Traditional Palladium(0) and Palladium(II) Precatalysts
These catalysts are widely used due to their commercial availability and broad applicability.
Aryl Bromide
Palladium Precatalyst
Ligand
Base
Solvent System
Temp. (°C)
Time (h)
Yield (%)
4-Bromo-N,N-dimethylaniline
Pd(PPh₃)₄ (5 mol%)
PPh₃ (in situ)
K₃PO₄
Toluene/H₂O
90
12
85
1-Bromo-4-(trifluoromethoxy)benzene
Pd(dppf)Cl₂ (3 mol%)
dppf (in situ)
K₂CO₃
Dioxane/H₂O
100
8
92
4-Bromoanisole
Pd(OAc)₂ (2 mol%)
PPh₃ (4 mol%)
K₂CO₃
DMF/H₂O
110
6
88
Buchwald Palladacycle Precatalysts
Developed by the Buchwald group, these precatalysts are known for their high activity, enabling reactions at lower catalyst loadings and milder conditions.
Aryl Bromide
Palladium Precatalyst
Ligand
Base
Solvent System
Temp. (°C)
Time (h)
Yield (%)
4-Bromoanisole
XPhos Pd G3 (1 mol%)
XPhos
K₃PO₄
Dioxane/H₂O
80
4
96
2-Bromotoluene
SPhos Pd G2 (2 mol%)
SPhos
Cs₂CO₃
THF/H₂O
80
6
94
1-Bromo-4-fluorobenzene
RuPhos Pd G3 (1.5 mol%)
RuPhos
K₃PO₄
t-BuOH/H₂O
100
5
91
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with an aryl bromide using different palladium precatalysts.
Protocol 1: General Procedure using Pd(PPh₃)₄
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
Catalyst Addition: Under a positive flow of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 mmol, 1.0 equiv), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
Inert Atmosphere: Purge the vessel with argon or nitrogen.
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.
Reaction: Heat the mixture to 100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
Purification: The residue is purified by silica gel column chromatography.
Protocol 3: General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
Reaction Setup: To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
Inert Atmosphere: The vial is sealed with a cap containing a septum and purged with argon.
Solvent Addition: Anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe.
Reaction: The mixture is stirred at 80 °C for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
Purification: The crude product is purified by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Validation
A Comparative Guide to the Validation of Synthetic Routes Utilizing 3-(N-Methylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of synthetic routes utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in the synthesis of biologically active compounds. We will explore its performance in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, comparing it with alternative boronic acids. This guide includes experimental data, detailed protocols, and visualizations of relevant signaling pathways to aid in the selection of optimal synthetic strategies.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic nature of the substituents on the aryl boronic acid can significantly influence the reaction's efficiency. Generally, electron-donating groups enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex effect.
Below is a comparison of 3-(N-Methylaminocarbonyl)phenylboronic acid with other substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole.
Boronic Acid
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
3-(N-Methylaminocarbonyl)phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
12
~85 (representative)
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
80
2
95
4-Carboxyphenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane/H₂O
100
16
92
3-Nitrophenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
DMF/H₂O
100
12
78
Performance Comparison in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds. This reaction is typically catalyzed by copper complexes and can often be performed under milder conditions than related palladium-catalyzed reactions.
Here, we compare the performance of 3-(N-Methylaminocarbonyl)phenylboronic acid with other boronic acids in the Chan-Lam N-arylation of aniline.
To a flask, add the amine or phenol, 3-(N-Methylaminocarbonyl)phenylboronic acid, copper catalyst, and base.
Add the solvent and stir the reaction mixture at room temperature, open to the air.
The reaction progress is monitored by TLC or LC-MS.
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography on silica gel.
Reaction Workflows and Signaling Pathways
The biaryl amide and ether motifs synthesized using 3-(N-Methylaminocarbonyl)phenylboronic acid are prevalent in a variety of biologically active molecules, including inhibitors of key signaling pathways implicated in disease.
Caption: A logical workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow of the Chan-Lam cross-coupling reaction.
Many biaryl amides synthesized through these routes have been identified as potent inhibitors of signaling pathways critical in immunology and oncology.
Caption: Inhibition of the RORγt signaling pathway by biaryl amides.
The PI3K/Akt/mTOR pathway is another crucial signaling cascade frequently dysregulated in cancer, making it a prime target for drug development.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by biaryl amides.
Assessing Ligand Efficiency in Suzuki-Miyaura Coupling with 3-(N-Methylaminocarbonyl)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of ligand complexed to the palladium catalyst is paramount, profoundly influencing reaction yield, rate, and selectivity. This guide provides a comparative assessment of various phosphine-based ligands for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with a representative aryl bromide, offering insights into their relative performance based on established trends in Suzuki-Miyaura chemistry.
Performance Comparison of Common Ligands
The efficiency of a Suzuki-Miyaura coupling reaction is critically dependent on the ligand coordinated to the palladium catalyst. Below is a summary of the performance of several commonly employed phosphine ligands in the coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with 4-bromoanisole. The data, presented in Table 1, is representative of typical outcomes and is intended to guide ligand selection.
Ligand
Catalyst Precursor
Ligand Type
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Triphenylphosphine (PPh₃)
Pd(PPh₃)₄
Monodentate Phosphine
2
K₂CO₃
Toluene/H₂O
100
12
75-85
Tricyclohexylphosphine (PCy₃)
Pd₂(dba)₃
Monodentate Phosphine
1.5
K₃PO₄
Dioxane
80
8
85-95
Tri-tert-butylphosphine (P(t-Bu)₃)
Pd₂(dba)₃
Monodentate Phosphine
1.5
K₃PO₄
Dioxane
RT-80
6
>95
SPhos
SPhos Precatalyst
Buchwald Ligand (Biarylphosphine)
1
Cs₂CO₃
Toluene
100
4
>98
XPhos
XPhos Precatalyst
Buchwald Ligand (Biarylphosphine)
1
K₃PO₄
t-BuOH
80
4
>98
Table 1: Comparative Performance of Phosphine Ligands. The table summarizes the typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid and 4-bromoanisole using different phosphine ligands. Yields are based on the aryl bromide as the limiting reagent.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction are provided below. These protocols are general and may require optimization for different substrates.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand system.
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Protocol using SPhos Precatalyst:
In a glovebox, a vial is charged with 3-(N-Methylaminocarbonyl)phenylboronic acid (107 mg, 0.6 mmol), 4-bromoanisole (94 mg, 0.5 mmol), cesium carbonate (Cs₂CO₃, 326 mg, 1.0 mmol), and SPhos precatalyst (9.8 mg, 0.01 mmol, 2 mol%).
The vial is sealed with a Teflon-lined cap.
Outside the glovebox, 2.5 mL of degassed toluene is added via syringe.
The reaction mixture is stirred at 100 °C for 4 hours.
After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
The residue is purified by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for ligand screening are illustrated below.
Figure 1: Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the palladium-catalyzed cross-coupling reaction.
Figure 2: Ligand Screening Workflow. A schematic representation of the process for identifying the most effective ligand for the coupling reaction.
Validation
A Comparative Guide to the Green Chemistry Aspects of 3-(N-Methylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pursuit of sustainable and environmentally ben...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pursuit of sustainable and environmentally benign methodologies is paramount. This guide provides a comprehensive evaluation of the green chemistry aspects of 3-(N-Methylaminocarbonyl)phenylboronic acid, a versatile reagent in palladium-catalyzed cross-coupling reactions. Its performance is objectively compared with common alternatives, supported by available experimental data, to inform reagent selection for greener synthetic strategies.
Executive Summary
3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block for the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura coupling reaction. This guide examines its green chemistry profile by analyzing its synthesis, application in a representative coupling reaction, and comparison with alternative boron reagents such as N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates. Key green chemistry metrics, including Atom Economy, Process Mass Intensity (PMI), and E-Factor, are evaluated to provide a quantitative assessment of the environmental impact of these reagents. While boronic acids offer high reactivity and atom economy in their standalone form, alternatives like MIDA boronates present advantages in stability, handling, and potential for greener workups.
Synthesis of 3-(N-Methylaminocarbonyl)phenylboronic Acid: A Green Perspective
A potential synthetic pathway for 3-(N-Methylaminocarbonyl)phenylboronic acid could start from 3-bromo-N-methylbenzamide. This method, while effective, often involves cryogenic conditions and the use of pyrophoric organolithium reagents, which pose safety and energy consumption concerns. The workup typically requires large volumes of solvent for extraction and purification by chromatography, contributing to a higher Process Mass Intensity (PMI).
Proposed Synthesis Pathway:
Caption: Proposed synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid.
A greener alternative for the synthesis of boronic acids involves the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂). This method avoids the use of cryogenic temperatures and organolithium reagents, often leading to a more favorable environmental profile.
Comparative Performance in Suzuki-Miyaura Coupling
To evaluate the green aspects of 3-(N-Methylaminocarbonyl)phenylboronic acid in a common application, we will consider a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid and 4-bromoanisole.
The following tables summarize a comparison of 3-(N-Methylaminocarbonyl)phenylboronic acid with two common alternatives: a corresponding MIDA boronate and a potassium trifluoroborate salt, based on typical literature-reported data for similar Suzuki-Miyaura reactions.
Table 1: Comparison of Reagent Properties and Stability
General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acid
To a mixture of the aryl halide (1.0 mmol), 3-(N-Methylaminocarbonyl)phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added a degassed solution of a base (e.g., 2 M K₂CO₃, 2.0 mL) and an organic solvent (e.g., toluene, 10 mL). The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Aryl MIDA Boronate in Water
In a vial, the aryl halide (1.0 mmol), the aryl MIDA boronate (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.02-0.04 mmol), and a surfactant (if necessary) are combined in water. Triethylamine (3.0 mmol) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.[2] The product often precipitates from the reaction mixture and can be isolated by simple filtration, washed with water, and dried.[2] This procedure significantly reduces the use of organic solvents for both the reaction and purification.
Green Chemistry Evaluation
Atom Economy: Boronic acids themselves have a high atom economy as the boron-containing byproduct is boric acid, which has a low molecular weight. However, when considering the entire synthesis of the boronic acid, the atom economy can be lower. MIDA boronates and potassium trifluoroborates have lower intrinsic atom economies due to the mass of the protecting/stabilizing groups which are ultimately not incorporated into the final product.
Process Mass Intensity (PMI) and E-Factor: The major contributor to the PMI and E-Factor in many chemical processes is the use of solvents, both in the reaction and during workup and purification.
3-(N-Methylaminocarbonyl)phenylboronic acid: Traditional Suzuki-Miyaura reactions using boronic acids often employ organic solvents and require extractive workups and chromatographic purification, leading to a significant amount of solvent waste and thus a higher PMI and E-Factor.
Aryl MIDA Boronates: A key advantage of MIDA boronates is their compatibility with aqueous reaction conditions.[2] The ability to perform the reaction in water and isolate the product by filtration can dramatically reduce the PMI and E-Factor, bringing them closer to the ideal value of 1 and 0, respectively.[2]
Potassium Aryltrifluoroborates: While offering enhanced stability, reactions with trifluoroborates typically still require organic solvents and standard workup procedures, resulting in PMI and E-Factor values comparable to or slightly better than those for boronic acids.
Safety and Handling: Boronic acids can be unstable, which presents handling and storage challenges.[1] MIDA boronates and potassium trifluoroborates are generally stable, crystalline solids that are easier and safer to handle.[1][2]
Workflow and Downstream Processing:
Caption: Comparative experimental workflows.
Conclusion and Recommendations
The choice of boron reagent for Suzuki-Miyaura cross-coupling has significant implications for the greenness of a synthetic process. While 3-(N-Methylaminocarbonyl)phenylboronic acid is a reactive and atom-economical reagent in its own right, its potential instability and the reliance on traditional, solvent-heavy reaction and workup protocols can lead to a less favorable environmental profile.
For researchers and drug development professionals aiming to develop more sustainable synthetic routes, aryl MIDA boronates present a compelling alternative. Their enhanced stability, ease of handling, and, most importantly, their amenability to aqueous reaction conditions that allow for simple filtration-based isolation, can drastically reduce the environmental impact of the Suzuki-Miyaura coupling. This leads to significantly lower PMI and E-Factor values, aligning with the principles of green chemistry.
Potassium aryltrifluoroborates also offer advantages in terms of stability but do not typically enable the same level of process simplification and waste reduction as MIDA boronates in aqueous media.
Therefore, for new process development, a thorough evaluation of MIDA boronates as a direct replacement for boronic acids is highly recommended. While the initial synthesis of the MIDA boronate adds a step, the downstream benefits in terms of simplified purification, reduced solvent waste, and improved process safety and robustness can lead to an overall greener and more efficient manufacturing process.
Performance of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Diverse Solvent Systems: A Comparative Guide
For researchers and professionals in drug development, the choice of solvent system is a critical parameter influencing the outcome of synthetic reactions. This guide provides a comprehensive comparison of the performanc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the choice of solvent system is a critical parameter influencing the outcome of synthetic reactions. This guide provides a comprehensive comparison of the performance of 3-(N-Methylaminocarbonyl)phenylboronic acid in various solvent systems, focusing on its solubility, stability, and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions. While direct quantitative data for this specific boronic acid is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and general principles to provide a robust framework for solvent selection and reaction optimization.
Solubility Profile
The solubility of a boronic acid is paramount for achieving homogeneous reaction conditions and maximizing reaction rates. Based on studies of phenylboronic acid and its substituted derivatives, the solubility of 3-(N-Methylaminocarbonyl)phenylboronic acid is expected to be highest in polar aprotic and protic solvents. The presence of the N-methylaminocarbonyl group, capable of hydrogen bonding, likely enhances its solubility in solvents like alcohols and ethers.
Table 1: Estimated Solubility of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Common Organic Solvents
Solvent Class
Representative Solvents
Estimated Solubility
Rationale & Supporting Data for Analogues
Ethers
Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether
High
Phenylboronic acid exhibits high solubility in ethers.[1][2] The polar nature of the ether oxygen can interact favorably with the boronic acid moiety.
Phenylboronic acid is soluble in ethanol.[3] Protic solvents can engage in hydrogen bonding with both the boronic acid and the amide group, facilitating dissolution.
DMF is a common solvent for Suzuki-Miyaura reactions involving phenylboronic acids, suggesting good solubility.[4]
Ketones
Acetone, Methyl ethyl ketone (MEK)
High to Moderate
Phenylboronic acid shows high solubility in ketones.[1][2]
Halogenated
Dichloromethane (DCM), Chloroform
Moderate
Phenylboronic acid has moderate solubility in chloroform.[1][2]
Aromatic Hydrocarbons
Toluene, Xylene
Low
Generally, boronic acids have lower solubility in nonpolar aromatic solvents.
Aliphatic Hydrocarbons
Hexanes, Heptane
Very Low
Phenylboronic acid is poorly soluble in hexanes.[3]
Water
H₂O
Low to Moderate
The amide group may slightly increase water solubility compared to unsubstituted phenylboronic acid. However, boronic acids are generally not highly water-soluble.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in the synthesis of complex molecules, including potent kinase inhibitors such as PI3K inhibitors. The efficiency of its coupling in Suzuki-Miyaura reactions is highly dependent on the solvent system.
Solvent Effects on Reaction Yield
The choice of solvent can significantly impact the yield of Suzuki-Miyaura reactions. Polar aprotic solvents, often in combination with water, are frequently employed to facilitate the dissolution of both the boronic acid and the inorganic base, and to promote the catalytic cycle.
Table 2: Comparative Yields of Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids in Various Solvent Systems
Based on the data for analogous reactions, solvent systems such as 1,4-dioxane/water and DMF/water are expected to provide high yields for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid. The aqueous component is often crucial for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and facilitating the transmetalation step of the catalytic cycle.
Stability Considerations
The stability of boronic acids in the reaction medium is another critical factor. While generally stable, boronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures and in the presence of strong acids or bases. The choice of a suitable solvent and base combination is therefore important to minimize this side reaction. The amide functionality in 3-(N-Methylaminocarbonyl)phenylboronic acid is generally stable under typical Suzuki-Miyaura reaction conditions.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction, which can be adapted for 3-(N-Methylaminocarbonyl)phenylboronic acid.
Navigating Stability: A Comparative Analysis of Functionalized Phenylboronic Acids
For researchers, scientists, and drug development professionals, understanding the inherent stability of functionalized phenylboronic acids is paramount for their successful application in fields ranging from diagnostics...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the inherent stability of functionalized phenylboronic acids is paramount for their successful application in fields ranging from diagnostics to therapeutics. This guide provides an objective comparison of the stability of various functionalized phenylboronic acids, supported by experimental data and detailed methodologies, to aid in the selection of appropriate derivatives for specific applications.
Phenylboronic acids are prized for their unique ability to reversibly bind with 1,2- and 1,3-diols, a property that has been extensively leveraged in the design of sensors, drug delivery systems, and as synthetic intermediates. However, their utility is often dictated by their stability under physiological and experimental conditions. The two primary degradation pathways that compromise the integrity of phenylboronic acids are protodeboronation, the cleavage of the carbon-boron bond by a proton source, and oxidative degradation, particularly in the presence of reactive oxygen species (ROS).
The stability of a phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring. These functional groups can modulate the electronic properties of the boronic acid moiety, thereby affecting its susceptibility to degradation. This guide delves into a comparative analysis of these stability aspects, offering a clear overview of how different functionalizations impact the robustness of this important class of molecules.
Comparative Stability Data
The stability of functionalized phenylboronic acids can be quantitatively assessed through several key parameters, including their acid dissociation constant (pKa), stability constants with diols, and the rates of their degradation reactions. The following tables summarize these parameters for a selection of commonly used phenylboronic acid derivatives.
Table 1: Acidity Constants (pKa) of Substituted Phenylboronic Acids
The pKa of a phenylboronic acid is a critical determinant of its interaction with diols, as the boronate form is the reactive species. Electron-withdrawing groups generally lower the pKa, increasing the concentration of the boronate anion at physiological pH.
Table 2: Stability Constants for Boronate Ester Formation with Diols
The stability of the boronate ester complex is crucial for applications involving diol recognition. This is often expressed as a stability or binding constant (Kobs).
Protodeboronation is a significant degradation pathway, especially under basic conditions. The rate of this reaction is highly dependent on the electronic nature of the substituents.
Table 4: Oxidative Stability of Phenylboronic Acid Derivatives
Oxidative degradation is a critical concern in biological applications where reactive oxygen species are present. The rate of oxidation can be monitored to assess the relative stability of different derivatives.
Compound
Second-order rate constant (k_obs) with H2O2 (M⁻¹s⁻¹)
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed experimental protocols for key stability assays are provided below.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the undissociated boronic acid and the boronate anion.
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl).
Preparation of Stock Solution: Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1-5 mM.
Sample Preparation: For each pH buffer, add a small aliquot of the boronic acid stock solution to a cuvette containing the buffer to achieve a final concentration in the low micromolar range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKa.
UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.
Data Analysis: Plot the absorbance at a wavelength where the spectral difference between the acidic and basic forms is maximal against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
Protocol 2: Assessment of Oxidative Stability
This protocol describes a method to monitor the degradation of phenylboronic acids in the presence of a common reactive oxygen species, hydrogen peroxide.
Reagent Preparation: Prepare a stock solution of the phenylboronic acid derivative and a stock solution of hydrogen peroxide (H₂O₂) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Reaction Initiation: In a temperature-controlled cuvette, mix the boronic acid solution with the H₂O₂ solution to initiate the reaction. Final concentrations should be in the micromolar to millimolar range, depending on the reactivity of the boronic acid.
Monitoring the Reaction: Monitor the decrease in the absorbance of the phenylboronic acid or the increase in the absorbance of the corresponding phenol product over time using a UV-Vis spectrophotometer. Alternatively, aliquots can be taken at various time points, the reaction quenched (e.g., by adding a scavenger like sodium sulfite), and the samples analyzed by HPLC.
Data Analysis: Plot the concentration of the phenylboronic acid versus time. Determine the initial rate of the reaction or fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to obtain the rate constant of degradation.
Protocol 3: Monitoring Protodeboronation by HPLC
This protocol allows for the quantification of the rate of protodeboronation by separating the parent boronic acid from its protodeboronated product.
Reaction Setup: Prepare a solution of the phenylboronic acid derivative in a buffered aqueous solution at the desired pH and temperature. For accelerated studies, elevated temperatures and higher pH values are often used.
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the reaction in the aliquot by adding an acidic solution to lower the pH and halt the base-catalyzed protodeboronation.
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A suitable method will separate the phenylboronic acid from its corresponding protodeboronated arene. A C18 column with a mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a common starting point.
Data Analysis: Quantify the peak areas of the phenylboronic acid and the protodeboronated product. Plot the percentage of the remaining phenylboronic acid against time and fit the data to a kinetic model to determine the rate constant and half-life of the protodeboronation reaction.
Visualizing Stability Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a general experimental workflow for assessing the stability of functionalized phenylboronic acids.
Caption: Workflow for assessing the stability of functionalized phenylboronic acids.
Caption: Key degradation pathways of phenylboronic acids.
By providing a consolidated resource of comparative data, detailed experimental protocols, and clear visual aids, this guide aims to empower researchers to make informed decisions in the design and application of functionalized phenylboronic acids, ultimately accelerating innovation in drug development and beyond.
Navigating the Safe Disposal of 3-(N-Methylaminocarbonyl)phenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 3-(N-Methylaminocarbonyl)phenylboronic acid are paramount for ensuring laboratory safety and enviro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 3-(N-Methylaminocarbonyl)phenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with established safety protocols and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle 3-(N-Methylaminocarbonyl)phenylboronic acid with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Chemically resistant gloves, such as nitrile or neoprene.[1][2][3]
Body Protection
A lab coat or chemical-resistant apron to prevent skin contact.[1][2][3]
Respiratory Protection
A NIOSH-approved respirator is recommended, especially if handling the compound as a powder or if there is a risk of generating dust.[1][3]
Hazard Summary
3-(N-Methylaminocarbonyl)phenylboronic acid is classified as a hazardous substance. Understanding its specific hazards is essential for safe handling and disposal.[4]
The primary and recommended method for the disposal of 3-(N-Methylaminocarbonyl)phenylboronic acid is through a licensed hazardous waste disposal contractor.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Waste Segregation and Collection:
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing 3-(N-Methylaminocarbonyl)phenylboronic acid.[2]
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(N-Methylaminocarbonyl)phenylboronic acid".[2] The label should also indicate that it is a boronic acid derivative.
Solid Waste Disposal:
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, pipette tips, and weighing boats, must be collected and disposed of as hazardous waste.[1][2]
Collection: Place all contaminated solid materials into a designated, sealed, and clearly labeled hazardous waste container.[1][2]
Liquid Waste Disposal:
Solutions: Collect all solutions containing 3-(N-Methylaminocarbonyl)phenylboronic acid in a compatible, sealed, and properly labeled hazardous waste container.
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[2]
Disposal of Empty Containers:
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[3][5]
Rinsing: Empty containers that held 3-(N-Methylaminocarbonyl)phenylboronic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6] After triple-rinsing, the container can be managed for recycling or disposal in accordance with institutional and local regulations.[7]
Spill Management:
Immediate Action: In the event of a spill, evacuate the area and ensure it is well-ventilated.[3]
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, sealed container for disposal.[4][8][9] For liquid spills, use an inert absorbent material to contain and collect the spill.[3]
Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[3]
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Waste Storage and Pickup:
Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[2][3]
Pickup: Follow your institution's specific procedures to arrange for the pickup and final disposal of the hazardous waste by a licensed contractor.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(N-Methylaminocarbonyl)phenylboronic acid and associated waste.
Personal protective equipment for handling 3-(N-Methylaminocarbonyl)phenylboronic acid
Essential Safety and Handling Guide for 3-(N-Methylaminocarbonyl)phenylboronic Acid For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount....
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 3-(N-Methylaminocarbonyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 3-(N-Methylaminocarbonyl)phenylboronic acid, including operational procedures and disposal plans to foster a secure laboratory environment.
Hazard Identification and Classification
3-(N-Methylaminocarbonyl)phenylboronic acid is classified as a substance that can cause significant irritation to the skin, eyes, and respiratory system. It is also harmful if swallowed.[1]
Hazard Classification
Category
Hazard Statement
Acute Oral Toxicity
4
H302: Harmful if swallowed
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H335: May cause respiratory irritation
Data sourced from Safety Data Sheets for 3-(N-Methylaminocarbonyl)phenylboronic acid and related compounds.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with 3-(N-Methylaminocarbonyl)phenylboronic acid.
Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection
A fully buttoned lab coat, long pants, and closed-toe shoes.[3][4]
Protects skin from accidental spills and contact.[4]
Respiratory Protection
A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][5]
Minimizes the risk of respiratory tract irritation.[4]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4][5]
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
The work area should be clean and free of clutter.
2. Donning PPE:
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Compound:
Keep the container of 3-(N-Methylaminocarbonyl)phenylboronic acid tightly closed when not in use.[4][5]
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[4]
Handle in accordance with good industrial hygiene and safety practice.[1][2]
4. Post-Handling:
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]
Clean the work area to remove any residual chemical.
Contaminated PPE should be considered hazardous waste and disposed of accordingly.[4][5]
Emergency First Aid Measures
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6]
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Disposal Plan
All waste generated from the use of 3-(N-Methylaminocarbonyl)phenylboronic acid, including contaminated PPE and empty containers, must be considered hazardous waste.
1. Waste Collection:
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5]
Contaminated materials such as filter paper or gloves should also be placed in a sealed and labeled container for hazardous waste disposal.[3]
2. Disposal Method:
Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain unless explicitly permitted by your institution and local authorities for neutralized, small quantities.[7][8]
For larger quantities, arrange for disposal through a certified hazardous waste facility.[7]
3. Spill Cleanup:
In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][9]